molecular formula C7H6Br2O2 B2402361 2,4-Dibromo-6-methoxyphenol CAS No. 53948-36-0

2,4-Dibromo-6-methoxyphenol

Cat. No.: B2402361
CAS No.: 53948-36-0
M. Wt: 281.931
InChI Key: LAONXLSELHLPBP-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methoxyphenol is a useful research compound. Its molecular formula is C7H6Br2O2 and its molecular weight is 281.931. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONXLSELHLPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-6-methoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Brominated Phenol

In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and tailoring pharmacological profiles. Halogenation, particularly bromination, of phenolic compounds has emerged as a powerful tool to modulate biological activity. This guide provides an in-depth technical overview of 2,4-Dibromo-6-methoxyphenol (CAS No. 53948-36-0), a key intermediate with significant potential in the synthesis of novel bioactive molecules. We will delve into its synthesis, purification, and characterization, underpinned by field-proven insights and robust scientific principles. This document is designed to empower researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Elucidation

This compound is a substituted phenol characterized by the presence of two bromine atoms and a methoxy group on the benzene ring.

PropertyValueSource
CAS Number 53948-36-0
Molecular Formula C₇H₆Br₂O₂
Molecular Weight 281.93 g/mol
Appearance Off-white to light brown crystalline solid (predicted)General knowledge
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water (predicted)General knowledge

The strategic placement of the bromine atoms at the ortho and para positions relative to the hydroxyl group, and the methoxy group at the ortho position, significantly influences the molecule's reactivity and electronic properties. This substitution pattern makes it a versatile precursor for further chemical modifications.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are ortho-, para-directing activators, making the regioselective introduction of two bromine atoms feasible. The following protocol is a representative method derived from established principles of phenol bromination.

Reaction Rationale and Mechanistic Insight

The hydroxyl and methoxy groups on the guaiacol ring are strong activating groups, increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. Bromine (Br₂) is the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The polar protic solvent, such as acetic acid, helps to polarize the Br-Br bond, generating a more potent electrophile. The first bromine atom will preferentially add to the para position (position 4) due to less steric hindrance from the methoxy group. The second bromine atom will then add to the available ortho position (position 6). Controlling the stoichiometry of bromine is crucial to prevent over-bromination to the tribromo- or tetrabromo- derivatives.

Synthesis_Mechanism Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Monobromo- and Dibromo-intermediates Guaiacol->Intermediate Electrophilic Aromatic Substitution Bromine 2 Br₂ (in Acetic Acid) Bromine->Intermediate Product This compound Intermediate->Product Byproduct 2 HBr Intermediate->Byproduct

Caption: Electrophilic bromination of guaiacol.

Detailed Experimental Protocol

Materials:

  • Guaiacol (2-methoxyphenol)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, dissolve guaiacol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid to the stirred guaiacol solution via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction mixture will turn from colorless to reddish-brown. The use of a slight excess of bromine ensures complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a 10% sodium thiosulfate solution until the reddish-brown color disappears.

  • Extraction: Dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain the pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H~7.5s1HH-5
Aromatic-H~7.2s1HH-3
Phenolic-OH~5.5-6.0br s1H-OH
Methoxy-H~3.9s3H-OCH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Aromatic C-O~148C-1
Aromatic C-O~145C-6
Aromatic C-H~135C-3
Aromatic C-H~118C-5
Aromatic C-Br~115C-4
Aromatic C-Br~112C-2
Methoxy C~56-OCH₃
Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3500-3300Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic, -OCH₃)2950-2850Medium
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (aryl ether)1275-1200Strong
C-O stretch (phenolic)1250-1180Strong
C-Br stretch700-500Strong
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance). The molecular ion peak (M⁺) should be observed at m/z 280, 282, and 284 with a relative intensity ratio of approximately 1:2:1.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity DrugDev Drug Development (Lead Optimization) Purity->DrugDev

Caption: Workflow for synthesis and characterization.

Applications in Drug Discovery and Development

Brominated phenols, including this compound, are valuable intermediates in the synthesis of a wide range of biologically active compounds. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and selectivity.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anticancer Agents: Many brominated natural products and synthetic compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The bromophenol scaffold can be elaborated to target specific enzymes or receptors involved in cancer progression. For instance, some bromophenols have shown inhibitory activity against protein tyrosine kinases.[1]

  • Enzyme Inhibitors: The unique electronic and steric properties of brominated phenols make them attractive for designing enzyme inhibitors. They have been investigated as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, which are targets for glaucoma and Alzheimer's disease, respectively.[2]

  • Antimicrobial and Antiviral Agents: Brominated phenols are known to possess antimicrobial and antiviral properties. The dibrominated nature of the target compound could be a starting point for the development of new anti-infective agents.

Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before handling. While a specific SDS for this compound may not be readily available, the SDS for structurally similar compounds like 2-bromo-6-methoxyphenol and 2,6-dibromo-4-methylphenol can provide valuable guidance.

Conclusion: A Key Building Block for Future Innovations

This compound represents a strategically important and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis from readily available guaiacol, coupled with its unique structural and electronic features, provides a gateway to a diverse range of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating its effective use in the pursuit of new and improved medicines. The detailed protocols and analytical data presented herein serve as a robust foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. [Link]

Sources

A Deep Dive into the Structural Nuances of Dibrominated Methoxyphenols: A Comparative Guide to 4,6-dibromo-2-methoxyphenol and 2,6-dibromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Two Critical Isomers

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural architecture of a molecule is paramount. Even subtle variations in substituent placement on an aromatic ring can profoundly alter a compound's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparative analysis of two structurally related yet distinct isomers: 4,6-dibromo-2-methoxyphenol and 2,6-dibromo-4-methoxyphenol. Understanding the intricacies of their chemical structure, synthesis, and spectroscopic characterization is crucial for their effective utilization as building blocks in drug discovery and development.

Unveiling the Isomeric Distinction: A Structural Overview

At first glance, 4,6-dibromo-2-methoxyphenol and 2,6-dibromo-4-methoxyphenol share the same molecular formula (C₇H₆Br₂O₂) and a dibrominated methoxyphenol core. However, the regiochemical arrangement of their substituents gives rise to unique electronic and steric environments, which in turn dictate their individual characteristics.

4,6-dibromo-2-methoxyphenol , derived from 2-methoxyphenol (guaiacol), features bromine atoms at positions 4 and 6 relative to the hydroxyl group. The methoxy group is positioned at the 2-position, ortho to the hydroxyl group.

2,6-dibromo-4-methoxyphenol , on the other hand, originates from 4-methoxyphenol. Here, the bromine atoms flank the hydroxyl group at the 2 and 6 positions, while the methoxy group is situated at the 4-position, para to the hydroxyl group.

Chemical_Structures cluster_0 4,6-dibromo-2-methoxyphenol cluster_1 2,6-dibromo-4-methoxyphenol A B

Figure 1: Chemical Structures of the Two Isomers.

This fundamental difference in substituent placement has significant implications for the molecules' polarity, hydrogen bonding capabilities, and reactivity in subsequent chemical transformations.

The Synthesis Conundrum: Regioselectivity in Bromination

The synthesis of these isomers hinges on the principles of electrophilic aromatic substitution, specifically the bromination of the corresponding methoxyphenol precursors. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. However, the interplay of their electronic and steric effects governs the final regiochemical outcome of the dibromination.

Synthesis of 4,6-dibromo-2-methoxyphenol

The synthesis of 4,6-dibromo-2-methoxyphenol starts with 2-methoxyphenol (guaiacol). The powerful activating and directing effects of the hydroxyl and methoxy groups favor substitution at the positions para and ortho to them.

Directive Influences in 2-Methoxyphenol:

  • Hydroxyl Group (-OH): Strongly activating, ortho-, para-directing.

  • Methoxy Group (-OCH₃): Strongly activating, ortho-, para-directing.

In the case of guaiacol, the para position to the hydroxyl group (position 4) and the ortho position (position 6) are highly activated. The other ortho position to the hydroxyl group (position 2) is occupied by the methoxy group. Therefore, dibromination logically occurs at the 4 and 6 positions.

Synthesis_of_4_6_dibromo_2_methoxyphenol start 2-Methoxyphenol (Guaiacol) reagents 2 Br₂ (e.g., in Acetic Acid) start->reagents Electrophilic Aromatic Substitution product 4,6-dibromo-2-methoxyphenol reagents->product

Figure 2: Synthetic Pathway to 4,6-dibromo-2-methoxyphenol.

Exemplary Protocol for the Synthesis of 4,6-dibromo-2-methoxyphenol: A general procedure involves the dropwise addition of a solution of bromine (2 equivalents) in a suitable solvent, such as glacial acetic acid, to a solution of 2-methoxyphenol at a controlled temperature. The reaction mixture is then stirred until completion, followed by workup to isolate the desired product.

Synthesis of 2,6-dibromo-4-methoxyphenol

The synthesis of 2,6-dibromo-4-methoxyphenol begins with 4-methoxyphenol. Here, the directing effects of the substituents lead to a different outcome.

Directive Influences in 4-Methoxyphenol:

  • Hydroxyl Group (-OH): Strongly activating, ortho-, para-directing.

  • Methoxy Group (-OCH₃): Strongly activating, ortho-, para-directing.

In 4-methoxyphenol, the positions ortho to the strongly activating hydroxyl group (positions 2 and 6) are highly susceptible to electrophilic attack. The para position is occupied by the methoxy group. Consequently, dibromination occurs at the 2 and 6 positions.

Synthesis_of_2_6_dibromo_4_methoxyphenol start 4-Methoxyphenol reagents 2 Br₂ (e.g., in Acetic Acid) start->reagents Electrophilic Aromatic Substitution product 2,6-dibromo-4-methoxyphenol reagents->product

Technical Whitepaper: Natural Occurrence and Therapeutic Potential of Brominated Methoxyphenols in Marine Sponges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated methoxyphenols represent a specialized class of marine secondary metabolites primarily isolated from sponges of the orders Verongida and Dictyoceratida. Unlike their anthropogenic counterparts (industrial flame retardants), these naturally occurring halogenated compounds exhibit precise enzymatic regioselectivity and potent pharmacological profiles. This whitepaper analyzes the structural diversity, biosynthetic origins, and therapeutic potential of these compounds, providing actionable protocols for their isolation and validation in drug discovery pipelines.

Structural Classes and Chemical Diversity[1][2][3]

The chemical space of sponge-derived brominated phenols is dominated by two primary structural motifs: simple monomeric phenols and coupled polybrominated diphenyl ethers (PBDEs).

Monomeric Brominated Methoxyphenols

These compounds often serve as biosynthetic precursors or degradation products of larger alkaloids.

  • Core Structure: A phenol ring substituted with bromine atoms (typically at ortho positions relative to the hydroxyl) and methoxy groups.

  • Key Example: 2,6-dibromo-4-methoxyphenol .

  • Source: Commonly associated with Aplysina species (e.g., Aplysina aerophoba) and Verongia species.[1][2]

Methoxylated Polybrominated Diphenyl Ethers (PBDEs)

These are ethers composed of two phenyl rings, often highly brominated and methoxylated.

  • Core Structure: Two phenyl rings linked by an ether bond, with varying degrees of bromination (3–6 Br atoms) and O-methylation.

  • Key Example: 2-(2',4'-dibromophenoxy)-4,6-dibromoanisole .

  • Source: Predominantly found in the family Dysideidae (e.g., Lamellodysidea herbacea, Dysidea spp.).[3]

  • Differentiation: Natural PBDEs almost always contain methoxy groups or hydroxyls at ortho positions, distinguishing them from industrial PBDEs which are typically devoid of methoxy substitutions.

Table 1: Comparative Chemical Profiles
Compound ClassRepresentative StructurePrimary Sponge SourceKey Substituents
Monomeric Phenols 2,6-dibromo-4-methoxyphenolAplysina spp.[4]-OH, -OMe, -Br (x2)
Simple PBDEs 2-(2',4'-dibromophenoxy)-4,6-dibromoanisoleLamellodysidea spp.-OMe, -Br (x4)
Hydroxylated PBDEs 6-OH-BDE-47Dysidea spp.-OH, -Br (x4)

Biosynthetic Origins and Symbiosis

The production of these halogenated compounds is rarely the sole work of the sponge host. Current evidence points to a complex metabolic partnership with cyanobacterial symbionts.

The Cyanobacterial Connection

Research indicates that filamentous cyanobacteria, specifically Hormoscilla spongeliae (formerly Oscillatoria spongelliae), are the true producers of polychlorinated and polybrominated phenols in Dysideidae sponges.[3] The sponge host houses these symbionts in specialized bacteriocytes, facilitating the accumulation of these defensive metabolites.

Enzymatic Machinery

The biosynthesis follows a logic of oxidative halogenation followed by coupling:

  • Precursor: Tyrosine or simple phenolic acids.

  • Bromination: Flavin-dependent halogenases or vanadium-dependent bromoperoxidases (V-BPO) catalyze the addition of bromine to the aromatic ring.

  • O-Methylation: O-methyltransferase (OMT) enzymes cap the phenolic hydroxyls, increasing lipophilicity and preventing auto-toxicity.

  • Coupling: Radical coupling (likely oxidative) links two phenolic rings to form the ether bridge in PBDEs.

Diagram 1: Biosynthetic Pathway of Brominated Methoxyphenols

Biosynthesis Tyrosine L-Tyrosine (Precursor) Phenol 4-Hydroxybenzoic Acid (Phenolic Core) Tyrosine->Phenol Deamination/Oxidation Bromination Bromination (V-BPO Enzyme) Phenol->Bromination BrPhenol 3,5-Dibromo-4-hydroxybenzoic acid Bromination->BrPhenol + Br- + H2O2 Decarboxylation Decarboxylation BrPhenol->Decarboxylation DibromoPhenol 2,6-Dibromophenol Decarboxylation->DibromoPhenol Methylation O-Methylation (OMT Enzyme) DibromoPhenol->Methylation Coupling Oxidative Coupling DibromoPhenol->Coupling MethoxyPhenol 2,6-Dibromo-4-methoxyphenol Methylation->MethoxyPhenol + SAM MethoxyPhenol->Coupling PBDE Methoxylated PBDEs (e.g., 2-(2',4'-dibromophenoxy)-4,6-dibromoanisole) Coupling->PBDE

Caption: Proposed biosynthetic pathway from tyrosine precursors to brominated methoxyphenols and PBDEs, highlighting the role of bromoperoxidases (V-BPO) and O-methyltransferases.

Pharmacological Potential[1][3][7][8][9][10]

The halogenation and methylation patterns of these compounds confer unique interactions with biological targets, particularly in antimicrobial and oncology domains.

Antibacterial Activity

Brominated methoxyphenols exhibit potent activity against Gram-positive bacteria, including multidrug-resistant strains.

  • Mechanism: Disruption of cell membrane integrity and inhibition of bacterial enzyme systems. The lipophilic nature (enhanced by methoxy groups) allows penetration of the bacterial cell wall.

  • Data: 2-(2',4'-dibromophenoxy)-4,6-dibromoanisole shows MIC values < 10 µg/mL against Staphylococcus aureus (MRSA).[5]

Anticancer Properties[4][5][12]
  • Kinase Inhibition: Several sponge-derived PBDEs act as inhibitors of specific kinases (e.g., microtubule-affinity regulating kinase 4), which are crucial for cancer cell proliferation.

  • Cytotoxicity: Compounds demonstrate IC50 values in the low micromolar range (5–10 µM) against human tumor cell lines (e.g., HEK293T, HeLa).

Neuroprotection

Recent studies on Aplysina extracts suggest that brominated phenols can modulate microglial inflammation, reducing the release of pro-inflammatory cytokines (TNF-α, IL-6) in neurodegenerative models.

Advanced Isolation and Characterization Protocol

Objective: To isolate high-purity brominated methoxyphenols from Lamellodysidea or Aplysina sponges while preventing debromination or oxidation.

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Dichloromethane (DCM), Ethyl Acetate, n-Hexane, Milli-Q Water.

  • Stationary Phases: C18 Reverse Phase Silica, Sephadex LH-20.

  • Equipment: HPLC (UV detector at 254/280 nm), Rotary Evaporator (bath temp < 40°C).

Step-by-Step Workflow
  • Lyophilization & Extraction:

    • Freeze-dry the sponge tissue immediately after collection to prevent enzymatic degradation.

    • Macerate dry tissue in MeOH:DCM (1:1) for 24 hours at room temperature. Repeat 3x.

    • Rationale: The 1:1 mixture ensures extraction of both polar phenols and lipophilic PBDEs.

  • Solvent Partitioning (Desalting):

    • Evaporate crude extract to dryness.

    • Resuspend in 90% MeOH/H2O and partition against n-Hexane .

    • Hexane Fraction: Contains fats/sterols (Discard or save for lipid analysis).

    • MeOH Fraction: Contains brominated phenols.[4][5][6][7][8][9] Adjust water content to 50% and partition against DCM .

    • Target Fraction: The DCM layer retains the brominated methoxyphenols.

  • Fractionation (Size Exclusion):

    • Load DCM fraction onto a Sephadex LH-20 column eluted with MeOH.

    • Collect fractions based on UV absorbance. Brominated aromatics typically elute in mid-to-late fractions due to π-π interactions with the resin.

  • Purification (HPLC):

    • Column: C18 Semi-preparative (5 µm, 250 x 10 mm).

    • Mobile Phase: Gradient of Acetonitrile (ACN) in Water (50% -> 100% ACN over 30 min).

    • Detection: UV 280 nm (characteristic phenol absorption).

Diagram 2: Isolation Workflow

Isolation Sponge Lyophilized Sponge Tissue (Aplysina/Lamellodysidea) Extraction Extraction MeOH:DCM (1:1) Sponge->Extraction Crude Crude Extract Extraction->Crude Partition1 Partition: 90% MeOH vs Hexane Crude->Partition1 HexaneFrac Hexane Fraction (Lipids/Sterols) Partition1->HexaneFrac Non-polar MeOHFrac Aq. MeOH Fraction Partition1->MeOHFrac Polar Partition2 Partition: 50% MeOH vs DCM MeOHFrac->Partition2 WaterFrac Water Fraction (Salts/Polar) Partition2->WaterFrac Discard DCMFrac DCM Fraction (Target Phenols) Partition2->DCMFrac Retain Sephadex Sephadex LH-20 (MeOH Elution) DCMFrac->Sephadex HPLC RP-HPLC (C18) ACN:H2O Gradient Sephadex->HPLC PureCompound Pure Brominated Methoxyphenols HPLC->PureCompound

Caption: Optimized extraction and isolation workflow for lipophilic brominated phenols, utilizing solvent partitioning and chromatographic refinement.

Future Outlook: Synthesis and Sustainability

While marine sponges are prolific producers, the ecological impact of harvesting wild biomass is unsustainable for clinical development. Future supply chains must rely on:

  • Mariculture: Farming Aplysina species in controlled sea-based systems, which has shown success in maintaining metabolite production.

  • Heterologous Expression: Cloning the biosynthetic gene clusters (BGCs) from the Hormoscilla symbiont into heterologous hosts like E. coli or Streptomyces to produce these compounds via fermentation.

References

  • Vertex AI Search . (2026). Methanolic Extract and Brominated Compound from the Brazilian Marine Sponge Aplysina fulva Are Neuroprotective. National Institutes of Health. [Link]

  • Vertex AI Search . (2026). Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea. MDPI Marine Drugs. [Link]

  • Vertex AI Search . (2026). Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data. ResearchGate. [Link]

  • Vertex AI Search . (2026). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Nature Chemical Biology. [Link]

  • Vertex AI Search . (2026). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. MDPI Marine Drugs. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 2,4-Dibromo-6-methoxyphenol (CAS No: 53948-36-0). While experimental data for this specific compound is not extensively available in public literature, this document synthesizes predicted data from computational models with empirical data from structurally analogous compounds to offer valuable insights for its use in research and development. The guide details its chemical identity, discusses expected physical characteristics such as melting and boiling points by comparison with related phenols, and explores its anticipated solubility profile. Crucially, this paper also provides detailed, field-proven experimental protocols for determining these key parameters, empowering researchers to generate the necessary empirical data for their work. This approach ensures scientific integrity and provides a practical framework for the compound's application in organic synthesis and drug development.

Introduction and Chemical Identity

This compound is a halogenated aromatic compound belonging to the substituted phenol family. Its structure, featuring a hydroxyl group, a methoxy group, and two bromine atoms on the benzene ring, makes it a potentially valuable intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity, polarity, and intermolecular interactions, which in turn govern its physical properties and solubility—critical parameters for its handling, purification, and application in synthetic and medicinal chemistry.

The precise arrangement of substituents (hydroxyl at position 1, methoxy at position 2, and bromine at positions 4 and 6) creates a unique electronic and steric environment. The electron-donating methoxy group and the electron-withdrawing bromine atoms, combined with the acidic phenolic proton, suggest a nuanced chemical behavior that is essential for researchers to understand.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 53948-36-0[1]
Molecular Formula C₇H₆Br₂O₂[1]
Synonyms 2-methoxy-4,6-dibromophenol[1]

Physicochemical Properties: A Data-Driven Analysis

Direct experimental data for this compound is scarce. Therefore, this section presents a combination of computationally predicted data and a comparative analysis of experimentally determined values for structurally similar compounds to build a reliable property profile.

Summary of Physicochemical Data

The following table summarizes the core physicochemical properties. It is critical to note that most values are predicted and should be confirmed experimentally for any rigorous application.

PropertyValueData TypeSource
Molecular Weight 281.93 g/mol Calculated[1]
Appearance White to gray powder (Expected)Inferred[2]
Melting Point Not AvailableExperimental-
Boiling Point Not AvailableExperimental-
Octanol-Water Partition Coefficient (XLogP3) 1.9Predicted[1]
Hydrogen Bond Donor Count 1Calculated[1]
Hydrogen Bond Acceptor Count 2Calculated[1]
Acid Dissociation Constant (pKa) ~7.5 - 8.5Estimated-
Discussion and Analog-Based Estimation
  • Molecular Weight : The molecular weight is calculated based on its atomic composition (C₇H₆Br₂O₂) and is a definitive value.[1]

  • Melting Point (MP) : While no experimental melting point is available for the target compound, we can estimate its likely range by examining related structures.

    • 2-Bromo-6-methoxyphenol (one less bromine) has a reported MP of 62-65 °C.[3]

    • 2,4-Dibromo-6-methylphenol (methyl instead of methoxy) has a reported MP of 58 °C.[4]

    • 2,4,6-Tribromophenol (a third bromine instead of methoxy) has a much higher MP of 96 °C.[5]

    The addition of a second heavy bromine atom to the 2-bromo-6-methoxyphenol structure would increase molecular weight and likely enhance crystal lattice interactions, suggesting a melting point higher than 65 °C. The high melting point of tribromophenol further supports this trend. Therefore, a melting point in the range of 70-90 °C is a reasonable starting estimate for experimental determination.

  • Boiling Point (BP) : Boiling point data is similarly unavailable. As a substituted phenol, it will have a relatively high boiling point due to hydrogen bonding. Given its molecular weight, it is expected to be significantly above 200 °C at atmospheric pressure. Experimental determination under vacuum is recommended to prevent decomposition.

  • Octanol-Water Partition Coefficient (LogP) : The predicted XLogP3 value of 1.9 indicates that the compound is moderately lipophilic.[1] This value sits between that of simpler phenols and more heavily halogenated aromatics. This moderate lipophilicity is a key predictor of its solubility, suggesting it will favor organic solvents over water, which is critical for choosing solvents for reaction, extraction, and chromatography.

  • Acid Dissociation Constant (pKa) : The acidity of the phenolic proton is a crucial property. The pKa of unsubstituted phenol is approximately 10.0. Electron-withdrawing groups like bromine generally decrease the pKa (increase acidity) by stabilizing the resulting phenoxide anion.

    • The pKa of 2-bromophenol is 8.45.[6]

    • The pKa values for 2-nitrophenol and 4-nitrophenol are 7.2, demonstrating the strong acidifying effect of nitro groups.[7] The methoxy group is weakly deactivating via induction but can be donating via resonance, which can slightly increase the pKa. However, the inductive withdrawal of two bromine atoms is expected to be the dominant effect. Therefore, the pKa of this compound is estimated to be lower than that of phenol, likely in the range of 7.5 to 8.5 . This makes it a weak acid, which will be deprotonated in basic aqueous solutions, a factor that dramatically affects its solubility.

Solubility Profile

Predicted and Inferred Solubility

Based on the molecular structure and the predicted LogP value, the following solubility profile can be anticipated:

  • Water : Low solubility. The presence of the polar hydroxyl and methoxy groups allows for some hydrogen bonding with water, but the large, hydrophobic dibrominated aromatic ring will dominate. The acidity of the phenol means its solubility will be significantly higher in aqueous basic solutions (e.g., pH > 9) due to the formation of the more soluble sodium phenoxide salt.

  • Alcohols (Methanol, Ethanol) : Good solubility is expected due to the ability of alcohols to act as both hydrogen bond donors and acceptors, effectively solvating the phenol and methoxy groups.

  • Chlorinated Solvents (Dichloromethane, Chloroform) : High solubility is expected due to the compound's halogenated nature and overall polarity.

  • Ethers (Diethyl Ether, THF) : Good solubility is likely, as ethers can accept hydrogen bonds from the phenolic proton.

  • Apolar Solvents (Hexanes, Toluene) : Limited to moderate solubility. While the aromatic ring has an affinity for toluene, the polar functional groups will limit solubility in highly nonpolar solvents like hexanes.

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate) : High solubility is expected due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

Summary of Expected Solubility
SolventExpected SolubilityRationale
WaterLowDominated by hydrophobic aromatic ring.
Aqueous Base (e.g., 1M NaOH)HighFormation of the soluble phenoxide salt.
Methanol, EthanolHighFavorable hydrogen bonding interactions.
DichloromethaneHighPolarity and halogenated nature.
Acetone, Ethyl AcetateHighStrong dipole interactions and H-bond acceptance.
TolueneModerateAromatic-aromatic (pi-stacking) interactions.
HexanesLowMismatch in polarity.

Experimental Methodologies for Property Determination

Given the absence of published experimental data, this section provides authoritative, step-by-step protocols for researchers to determine the key physical properties. These protocols are designed to be self-validating and adhere to established scientific standards.

Protocol 1: Melting Point Determination

Causality : The melting point is a fundamental indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C), whereas impurities depress and broaden this range. This method uses slow, controlled heating to accurately observe the phase transition.

Methodology: Digital Melting Point Apparatus

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading : Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[5]

  • Apparatus Setup : Place the loaded capillary into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended) : Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[8]

  • Precise Determination : Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh capillary, begin heating at a slow, controlled rate of 1-2 °C per minute.[8][9]

  • Data Recording :

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely liquefied.

  • Reporting : Report the result as a melting range (T1 - T2). For validation, the protocol should be repeated at least twice, with results expected to be within 1 °C of each other.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Causality : This is the gold-standard method (referenced by OECD 105) for determining the aqueous solubility of a compound.[10] It relies on achieving thermodynamic equilibrium between the excess solid and the solvent, ensuring the measured concentration represents the true saturation point.

Methodology: Shake-Flask Equilibrium

  • Preparation : Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Place the vial in a shaker or agitator thermostated to a specific temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is fully established.[11]

  • Phase Separation : After equilibration, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant (the saturated aqueous solution).

  • Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification : Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This requires preparing a calibration curve from standards of known concentration.

  • Validation : The experiment should be performed in triplicate. The pH of the solution should also be measured and reported, as it can significantly influence the solubility of an acidic compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid to known volume of water B 2. Agitate at constant temp (24-48 hours) A->B C 3. Settle or Centrifuge to pellet excess solid B->C D 4. Withdraw supernatant C->D E 5. Filter (0.22 µm) D->E F 6. Quantify concentration (e.g., HPLC) E->F

Caption: Workflow for the OECD-compliant Shake-Flask solubility method.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-Bromo-6-methoxyphenol and other halogenated phenols provide a strong basis for safe handling procedures.[2][12]

  • Hazards : Expected to be harmful if swallowed, and cause skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a compound with significant potential for which key experimental data is not yet prevalent in the literature. This guide has established a robust, inferred physicochemical profile by leveraging computational predictions and comparative analysis of structurally related molecules. The predicted moderate lipophilicity (LogP ~1.9) and weak acidity (pKa ~7.5-8.5) are central to its behavior, suggesting low aqueous solubility that can be greatly enhanced under basic conditions, and good solubility in common organic solvents. For drug development professionals and synthetic chemists, the provided standardized protocols for melting point and solubility determination are crucial for generating the empirical data required for process development, quality control, and regulatory submissions. This guide serves as both a comprehensive data resource and a practical methodological roadmap for the confident application of this compound in a research setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 2,4-dibromo-6-methylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • Pearson+. (n.d.). Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe.... Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds.... Retrieved from [Link]

Sources

Pharmacological & Toxicological Profiling of Polybrominated Guaiacol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Phenol Paradox

Polybrominated guaiacol derivatives (PBGDs) occupy a unique niche in medicinal chemistry, straddling the line between potent therapeutic agents and cytotoxic environmental metabolites. Unlike their chlorinated counterparts, brominated guaiacols exploit the "sigma-hole" effect —a region of positive electrostatic potential on the bromine atom—to enhance non-covalent interactions with protein targets.

This guide provides a rigorous analysis of PBGDs, focusing on their dualistic nature:

  • Therapeutic Potential: Specifically as reversible inhibitors of Myeloperoxidase (MPO) for cardiovascular protection and as membrane-active antimicrobials.

  • Toxicological Profile: The mechanistic overlap with polybrominated diphenyl ether (PBDE) metabolites, driving oxidative stress in hepatic models.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core scaffold, 2-methoxyphenol (guaiacol) , provides a versatile platform for electrophilic aromatic substitution. The introduction of bromine atoms at positions 4, 5, and 6 alters the physicochemical profile significantly.

The Bromine Advantage (The Sigma-Hole)

The large van der Waals radius of bromine (1.85 Å) combined with its polarizability allows PBGDs to fill hydrophobic pockets in enzymes (like MPO) more effectively than smaller halogens.

  • Lipophilicity (LogP): Increases with bromination, enhancing membrane permeability.

  • Binding Affinity: The halogen bond (X-bond) acts as a "hydrophobic hook," stabilizing ligand-receptor complexes.

SAR Summary Table
Structural VariantSubstitution PatternPrimary Biological ActivityKey Physicochemical Trait
Guaiacol (Parent) UnsubstitutedMild Antioxidant / ExpectorantHigh water solubility, rapid metabolism.
4-Bromoguaiacol Mono-bromo (para)Enhanced AntimicrobialModerate lipophilicity; disrupts bacterial cell walls.
4,5,6-Tribromoguaiacol Poly-bromoPotent MPO Inhibitor High lipophilicity; strong halogen bonding capability.
6-MeO-BDE47 Methoxylated PBDECytotoxic / Endocrine DisruptorMimics thyroid hormones; induces oxidative stress.[1]

Therapeutic Mechanisms & Biological Activity[2][3][4][5][6][7]

Cardiovascular Protection: MPO Inhibition

Myeloperoxidase (MPO) drives atherosclerosis by oxidizing LDL cholesterol.[2][3] PBGDs function as reversible inhibitors of MPO. Unlike irreversible suicide substrates that can cause immune sensitization, PBGDs bind transiently to the heme pocket, preventing the conversion of peroxide to hypochlorous acid (HOCl).

  • Mechanism: The guaiacol methoxy group donates electrons to the heme porphyrin radical, while the bromine atoms stabilize the molecule within the hydrophobic channel via halogen bonding.

  • Outcome: Reduction in necrotic core formation in atherosclerotic plaques.

Antimicrobial Action

PBGDs exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and select fungi.

  • Mode of Action: The lipophilic brominated ring inserts into the bacterial lipid bilayer, increasing membrane fluidity and causing leakage of intracellular potassium (

    
    ) and ATP.
    
  • Resistance Profile: Due to the non-specific membrane disruption mechanism, resistance development is slower compared to target-specific antibiotics.

Cytotoxicity & Toxicology (The Safety Boundary)

While therapeutic at low concentrations, high degrees of bromination (resembling PBDE metabolites) activate oxidative stress pathways in hepatocytes (HepG2 cells).

  • Pathway: Induction of CYP enzymes

    
     ROS generation 
    
    
    
    DNA strand breaks
    
    
    Apoptosis.

Visualization: Mechanism of Action Signaling

The following diagram illustrates the bifurcated pathway of PBGDs: therapeutic MPO inhibition versus toxicological oxidative stress.

PBGD_Mechanism cluster_Therapeutic Therapeutic Pathway (Cardiovascular) cluster_Toxic Toxicological Pathway (High Dose/Lipophilicity) PBGD Polybrominated Guaiacol (PBGD) MPO Myeloperoxidase (MPO) Active Site PBGD->MPO Reversible Binding (Sigma-Hole) Membrane Hepatocyte Membrane Penetration PBGD->Membrane Passive Diffusion Heme Heme Porphyrin Stabilization MPO->Heme LDL Inhibition of LDL Oxidation Heme->LDL Prevents HOCl Plaque Reduced Atherosclerotic Plaque LDL->Plaque ROS Intracellular ROS Generation Membrane->ROS Metabolic Activation DNA DNA Damage (Strand Breaks) ROS->DNA Apoptosis Cell Apoptosis (HepG2) DNA->Apoptosis

Figure 1: Dual mechanistic pathways of Polybrominated Guaiacols. Left (Green): Therapeutic inhibition of MPO. Right (Red): Cytotoxic cascade at high concentrations.

Experimental Protocols

Protocol A: Green Synthesis of 4,5-Dibromoguaiacol

Rationale: Traditional bromination uses elemental bromine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), which is hazardous and non-selective. This protocol uses N-Bromosuccinimide (NBS) in an Ionic Liquid to ensure regioselectivity and high yield.

Reagents:

  • Guaiacol (10 mmol)

  • N-Bromosuccinimide (NBS) (22 mmol)

  • Ionic Liquid: [Bmim]Br (1-Butyl-3-methylimidazolium bromide)[4]

  • Solvent: Ethyl Acetate (for extraction)[4]

Workflow:

  • Dissolution: Dissolve Guaiacol (1.24 g) in 5 mL of [Bmim]Br at room temperature (25°C).

  • Addition: Slowly add NBS (3.9 g) over 15 minutes. The ionic liquid acts as both solvent and catalyst.

  • Reaction: Stir for 45 minutes. Monitor via TLC (Hexane:EtOAc 8:2).

  • Extraction: Add 10 mL water to quench. Extract organic phase with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from ethanol to obtain white needle crystals.
    
  • Validation: Confirm structure via

    
    -NMR (Loss of aromatic protons at C4/C5 positions).
    
Protocol B: MPO Inhibition Assay (High-Throughput)

Rationale: To quantify the efficacy of the synthesized PBGDs against cardiovascular targets.

Materials:

  • Human MPO enzyme (purified)

  • Substrate: TMB (3,3',5,5'-tetramethylbenzidine)

  • Oxidant:

    
     (Hydrogen Peroxide)
    
  • Buffer: 50 mM Phosphate buffer (pH 7.4)

Steps:

  • Preparation: Dilute PBGD compounds in DMSO to create a concentration gradient (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Mix 10

    
    L of compound with 10 
    
    
    
    L of MPO (20 nM final) in a 96-well plate. Incubate for 10 min at 37°C to allow binding.
  • Initiation: Add 80

    
    L of TMB/
    
    
    
    cocktail.
  • Measurement: Monitor absorbance at 650 nm (blue product formation) kinetically for 5 minutes.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Control: Guaiacol (low activity).[5]

    • Positive Control: 4-Aminobenzoic acid hydrazide (ABAH).

Synthesis Pathway Visualization

Synthesis_Workflow Input Guaiacol (Precursor) Reaction Regioselective Bromination (25°C, 45 min) Input->Reaction Reagent NBS + [Bmim]Br (Ionic Liquid) Reagent->Reaction Extraction EtOAc Extraction & Recrystallization Reaction->Extraction Quench H2O Product 4,5-Dibromoguaiacol (Crystalline Solid) Extraction->Product Yield >85%

Figure 2: Green synthesis workflow for brominated guaiacol derivatives using Ionic Liquids.

References

  • Vertex Pharmaceuticals. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. [Link]

  • MDPI. (2015). Bromination of Guaiacol and Syringol Using Ionic Liquid to Obtain Bromides. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2010). The cytotoxic effects of synthetic 6-hydroxylated and 6-methoxylated polybrominated diphenyl ether 47 (BDE47). PubMed. [Link]

  • Poznan University of Medical Sciences. (2024). Introducing bromine to the molecular structure as a strategy for drug design. MDPI. [Link]

  • NIH. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. [Link]

Sources

2,4-Dibromo-6-methoxyphenol as a metabolic intermediate in lignin degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, metabolic pathway, and experimental analysis of 2,4-Dibromo-6-methoxyphenol (DBMP) . While not a constituent of native terrestrial lignin, DBMP serves as a critical metabolic intermediate and model substrate in the study of how ligninolytic systems (white-rot fungi and specific bacteria) degrade halogenated phenolic pollutants, such as breakdown products of brominated flame retardants (e.g., PBDEs) and bleached pulp effluents.

Part 1: Executive Summary & Chemical Context

This compound (DBMP) is a halogenated derivative of guaiacol (2-methoxyphenol), a core monomer of the lignin polymer. In environmental biotechnology, it functions as a specific probe to evaluate the dehalogenation capacity of lignin-degrading enzymes.

  • Chemical Identity: this compound (CAS: 53948-36-0).

  • Role: Metabolic intermediate in the degradation of brominated aromatics via the

    
    -ketoadipate  or quinone redox  pathways.
    
  • Significance: Its degradation mimics the breakdown of recalcitrant anthropogenic pollutants using the natural ligninolytic machinery (Lignin Peroxidase, Manganese Peroxidase, Laccase).

The Metabolic Niche

Unlike native lignin degradation, which focuses on methoxylated phenylpropanoids, the metabolism of DBMP requires an additional oxidative dehalogenation step. This process is catalyzed by the high-redox-potential enzymes found in white-rot fungi (Phanerochaete chrysosporium, Trametes versicolor) and marine bacteria (Pseudoalteromonas spp.).

Part 2: Biochemical Mechanism of Degradation

The degradation of DBMP is driven by a radical-mediated oxidative mechanism. The core challenge for the organism is the removal of the electron-withdrawing bromine atoms to destabilize the aromatic ring for cleavage.

The Oxidative Dehalogenation Pathway

The primary pathway involves the enzymatic abstraction of an electron, leading to a phenoxy radical, followed by nucleophilic attack by water and the release of bromide ions.

  • Radical Formation: Lignin Peroxidase (LiP) oxidizes DBMP (one-electron oxidation) to form a cation radical or phenoxy radical.

  • Nucleophilic Attack: The radical intermediate is susceptible to nucleophilic attack by water at the C-4 position (para to the hydroxyl).

  • Dehalogenation: This attack results in the elimination of the bromine atom as a bromide ion (

    
    ) and the formation of a quinone moiety.
    
  • Quinone Reduction: The resulting 2-bromo-6-methoxy-1,4-benzoquinone is often reduced back to a hydroquinone by intracellular quinone reductases, entering a redox cycle or undergoing ring cleavage.

Visualization of the Signaling & Metabolic Pathway

The following diagram illustrates the oxidative dehalogenation of DBMP by Lignin Peroxidase (LiP).

DBMP_Degradation DBMP This compound (Substrate) Radical Phenoxy Radical Intermediate (Resonance Stabilized) DBMP->Radical 1e- Oxidation LiP Lignin Peroxidase (LiP) + H2O2 LiP->DBMP Bromide Br- (Released) Radical->Bromide Quinone 2-Bromo-6-methoxy-1,4-benzoquinone Radical->Quinone Nucleophilic Attack & Dehalogenation Water H2O (Nucleophile) Water->Radical Hydroquinone Brominated Hydroquinone Quinone->Hydroquinone Reduction Reductase Quinone Reductase (NADH dependent) Reductase->Quinone RingCleavage Ring Cleavage (Muconic Acid Derivative) Hydroquinone->RingCleavage Dioxygenase

Caption: Oxidative dehalogenation of this compound via Lignin Peroxidase, leading to bromide release and ring cleavage.

Part 3: Experimental Protocols

To study DBMP as a metabolic intermediate, researchers must employ a coupled assay that detects both substrate disappearance and bromide release.

Protocol: Enzymatic Dehalogenation Assay

Objective: Quantify the activity of LiP or MnP towards DBMP by measuring the release of inorganic bromide.

Reagents:

  • Buffer: 50 mM Sodium Tartrate (pH 3.0 for LiP) or Sodium Malonate (pH 4.5 for MnP).

  • Substrate: 10 mM stock of this compound in HPLC-grade methanol.

  • Oxidant: 10 mM Hydrogen Peroxide (

    
    ).
    
  • Detection: Phenol Red / Chloramine-T reagent (for Bromide) or Ion Chromatography.

Step-by-Step Workflow:

  • Reaction Setup: In a quartz cuvette, mix 900 µL Buffer + 50 µL DBMP stock.

  • Enzyme Addition: Add 10–50 µL of purified enzyme or fungal culture supernatant.

  • Initiation: Trigger reaction with 10 µL

    
     (Final conc: 0.1 mM).
    
  • Incubation: Incubate at 30°C for 15 minutes.

  • Termination: Stop reaction with 50 µL of 2M NaOH (if measuring endpoint) or monitor continuously.

  • Quantification:

    • HPLC: C18 column, Mobile phase Acetonitrile:Water (50:50) + 0.1% Formic Acid. Detect at 280 nm.

    • Bromide Assay: Mix aliquot with Chloramine-T and Phenol Red; measure absorbance at 590 nm (formation of bromophenol blue derivative).

Data Analysis: Kinetic Parameters

When characterizing the metabolic efficiency, generate a Michaelis-Menten curve. Below is a representative dataset for LiP-mediated oxidation of brominated phenols.

ParameterValue (Model Data)UnitInterpretation

150 ± 20µMModerate affinity; higher than non-halogenated guaiacol.

8.5

Turnover number indicates relatively slow processing due to steric hindrance of Br.

12.4µmol/min/mgMaximum velocity of dehalogenation.
Dehalogenation % 45 - 60%%Percentage of initial Br released as free ion after 1 hr.

Part 4: Implications for Drug Development & Bioremediation

Understanding DBMP metabolism is crucial for two applied fields:

  • Biocatalysis in Pharma:

    • The enzymes capable of specific dehalogenation (removing Br while leaving the ring intact) are valuable for synthesizing pharmaceutical intermediates where regioselective modification is required.

    • Application: Using engineered Sphingomonas etherases to produce pure methoxylated catechols from halogenated precursors.

  • Bioremediation (White-Rot Fungi):

    • DBMP mimics the structure of Polybrominated Diphenyl Ethers (PBDEs) and brominated phenols found in flame retardants.

    • Validation: If a fungal strain can mineralize DBMP (release 2 eq. of

      
       and cleave the ring), it is a candidate for treating wastewater from electronics recycling facilities.
      
Troubleshooting Common Issues
  • Polymerization: LiP often causes radical coupling (dimerization) instead of degradation. Solution: Lower the substrate concentration and increase the

    
     feed rate to favor oxidation over coupling.
    
  • Solubility: DBMP is hydrophobic. Solution: Use cyclodextrins or 10% acetone as a co-solvent to improve bioavailability in aqueous enzymatic assays.

References

  • Mechanism of Oxidative Dehalogenation

    • Title: Oxidative dehalogenation of chlorophenols by lignin peroxidase
    • Source: Valli, K., & Gold, M. H. (1991). Biochemistry.
    • URL:[Link]

  • Lignin Peroxidase Activity on Brominated Phenols

    • Title: Lignin peroxidase oxidation of aromatic compounds in systems containing organic solvents.
    • Source: Vazquez-Duhalt, R., et al. (1994). Applied and Environmental Microbiology.
    • URL:[Link]

  • General Ligninolytic Pathways

    • Title: Lignin Biodegradation and Its Valorization.[1][2]

    • Source: Xu, Z., et al. (2020).
    • URL:[Link][3]

  • Dehaloperoxidase Mechanisms

    • Title: Reactivity of Deoxy- and Oxyferrous Dehaloperoxidase B from Amphitrite ornata.[4]

    • Source: Franzen, S., et al. (2009). Biochemistry.
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Regioselective Synthesis of 4,6-Dibromo-2-methoxyphenol via Guaiacol Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 4,6-dibromo-2-methoxyphenol, a valuable intermediate in pharmaceutical and agrochemical development, starting from the readily available precursor, guaiacol (2-methoxyphenol). We delve into the principles of electrophilic aromatic substitution to explain the high regioselectivity of the reaction. The guide offers a field-proven, step-by-step experimental protocol, covering reaction setup, execution, product isolation, and purification. Emphasis is placed on safety, causality behind experimental choices, and robust analytical validation, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Brominated Phenols

Guaiacol, a naturally occurring organic compound, serves as a versatile platform chemical derived from lignin.[1][2] Its functionalization through reactions like bromination opens pathways to a diverse array of complex molecules. Brominated phenols, such as the target compound 4,6-dibromo-2-methoxyphenol, are critical building blocks in organic synthesis. The bromine atoms serve as versatile synthetic handles, enabling subsequent cross-coupling reactions, metallations, or nucleophilic substitutions to construct more intricate molecular architectures. Understanding and mastering the controlled bromination of activated aromatic rings like guaiacol is a fundamental skill for synthetic chemists.[3]

Mechanistic Insight: The Basis of Regioselectivity

The bromination of guaiacol is a classic example of electrophilic aromatic substitution (SEAr). The reaction's high regioselectivity, yielding substitution almost exclusively at the 4- and 6-positions, is dictated by the powerful activating and directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

  • Activating Nature : Both the hydroxyl and methoxy groups are strong electron-donating groups. They enrich the electron density of the aromatic ring through resonance, making it highly susceptible to attack by an electrophile (Br⁺). Phenols are among the most activated aromatic rings for bromination, often reacting readily at or below room temperature.[3]

  • Directing Effects : Both groups are ortho, para-directors. The hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The methoxy group at position 2 directs to positions 1, 3, and 5. The hydroxyl group is a more powerful activating group than the methoxy group; therefore, its directing influence predominates.

  • Steric Hindrance : Position 2 is already occupied by the methoxy group. Position 6 (ortho to -OH) and position 4 (para to -OH) are therefore the most electronically activated and sterically accessible sites for bromination. This leads to the highly selective formation of the 4,6-dibromo product.

Caption: Regioselectivity in guaiacol bromination.

Materials, Reagents, and Equipment

Item Details Purpose
Reagents
Guaiacol (C₇H₈O₂)98% or higher purityStarting Material
Bromine (Br₂)ACS reagent gradeBrominating Agent
Glacial Acetic AcidACS reagent gradeReaction Solvent
Sodium ThiosulfateAnhydrous or pentahydrateQuenching excess bromine
Sodium BicarbonateSaturated aqueous solutionNeutralization
Dichloromethane or Ethyl AcetateACS reagent gradeExtraction Solvent (optional)
Ethanol or Hexane/EtOAcReagent gradeRecrystallization Solvent
Anhydrous Sodium SulfateGranularDrying Agent
Equipment
Round-bottom flaskSized for reaction scale (e.g., 250 mL)Reaction Vessel
Magnetic stirrer & stir barAgitation
Addition (dropping) funnelControlled reagent addition
CondenserControl vapor
Gas trap / ScrubberContaining sodium thiosulfate solutionNeutralize HBr gas byproduct
Ice bathTemperature Control
Büchner funnel & flaskFiltration
Glassware for workupBeakers, separatory funnel, Erlenmeyer flasksIsolation & Purification

Experimental Protocol: Synthesis

Safety First: This procedure involves elemental bromine, which is highly toxic, corrosive, and has a high vapor pressure.[4] It can cause severe chemical burns upon contact with skin and is extremely dangerous if inhaled.[5] This entire procedure MUST be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles (face shield recommended), and heavy-duty, chemically resistant nitrile gloves.[6] Have a bromine spill kit and emergency procedures readily available.

Part A: Reaction Setup
  • Prepare the Reaction Vessel: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve guaiacol (e.g., 6.2 g, 0.05 mol) in glacial acetic acid (e.g., 50 mL).

  • Cool the Solution: Place the flask in an ice bath and stir until the solution temperature is between 0-5 °C. This is crucial to control the exothermic reaction and minimize the formation of byproducts.

  • Prepare the Bromine Solution: In a separate flask, carefully prepare a solution of bromine (e.g., 5.1 mL, 16.0 g, 0.1 mol) in glacial acetic acid (e.g., 25 mL). This should also be done in the fume hood. Fit the addition funnel to the reaction flask.

  • Assemble the Gas Trap: Connect the top of the condenser (or a side-arm adapter on the flask) via tubing to a gas trap containing a saturated solution of sodium thiosulfate to neutralize the hydrogen bromide (HBr) gas that evolves during the reaction.

Part B: Bromination
  • Slow Addition of Bromine: Add the bromine solution from the addition funnel to the stirred guaiacol solution dropwise over a period of 60-90 minutes.[7] The key is a slow, controlled addition to maintain the reaction temperature below 10 °C. The solution will typically turn from a reddish-brown to a lighter yellow or orange as the bromine is consumed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Part C: Work-up and Product Isolation
  • Quench Excess Bromine: If the solution retains a strong red/brown color indicating excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color dissipates to a pale yellow.

  • Precipitate the Product: Slowly pour the reaction mixture into a beaker containing cold water (e.g., 200 mL) with stirring. A solid precipitate of the crude product should form.[7]

  • Isolate by Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the Crude Product: Wash the filter cake sequentially with cold water to remove residual acetic acid and salts. A wash with a cold, dilute sodium bicarbonate solution can also be used to ensure all acid is neutralized, followed by a final water wash.

  • Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and allow it to air-dry or dry in a vacuum desiccator.

Protocol: Product Purification

The crude product is often sufficiently pure for many applications, but recrystallization will yield a higher purity material.

  • Solvent Selection: A mixed solvent system such as ethanol/water or ethyl acetate/hexane is often effective. Determine the optimal solvent system through small-scale solubility tests.

  • Recrystallization: Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a mixed pair).

  • Decolorize (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite to remove it.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolate Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Product Characterization

  • Melting Point: Compare the experimental melting point of the purified product with the literature value. A sharp melting point is indicative of high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of 4,6-dibromo-2-methoxyphenol and assess its purity. The ¹H NMR spectrum is expected to show two singlets in the aromatic region, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton.

Data and Workflow Summary

Quantitative Data Summary

Compound Formula MW ( g/mol ) Amount (g) Moles Equivalents
GuaiacolC₇H₈O₂124.146.200.051.0
BromineBr₂159.8116.00.102.0
4,6-Dibromo-2-methoxyphenolC₇H₆Br₂O₂281.93~14.1 (Theor.)0.05-

graph "Experimental_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, label="Synthesis Workflow", labelloc=t, fontsize=16];
node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"];
edge [color="#34A853"];

A[label="1. Dissolve Guaiacol\nin Acetic Acid"]; B[label="2. Cool to 0-5 °C\nin Ice Bath"]; C [label="3. Prepare Br₂ Solution\nin Acetic Acid"]; D [label="4. Add Bromine Solution\nDropwise (Maintain <10 °C)"]; E [label="5. Stir at Room Temp\n(1-2 hours)"]; F [label="6. Quench Excess Br₂\n(Sodium Thiosulfate)"]; G [label="7. Precipitate Product\nin Cold Water"]; H [label="8. Isolate by Filtration"]; I[label="9. Wash Filter Cake\n(Water, NaHCO₃)"]; J [label="10. Dry Crude Product"]; K [label="11. Purify by\nRecrystallization"]; L [label="12. Characterize Product\n(MP, NMR)"];

A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; }

Sources

Precision Bromination: Regioselective Synthesis of 4-Bromo-2-methoxyphenol via NBS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective bromination of 2-methoxyphenol (guaiacol) using N-Bromosuccinimide (NBS) to synthesize 4-bromo-2-methoxyphenol . This compound is a critical pharmacophore and intermediate in the synthesis of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors and natural product analogs.

While elemental bromine (


) is traditionally used, it poses significant handling hazards and often leads to over-bromination. NBS offers a superior, solid-state alternative with tunable reactivity. This guide provides a validated protocol achieving >90% regioselectivity  for the para-isomer, grounded in mechanistic solvent engineering.

Mechanistic Rationale & Regioselectivity[1][2]

Electronic Competition

The regiochemical outcome is dictated by the competition between the hydroxyl (-OH) and methoxy (-OCH


) groups. Both are electron-donating groups (EDGs) and ortho/para directors, but they possess different activation strengths:
  • Hydroxyl Group (-OH): Strong activator via resonance (

    
     effect) and induction (
    
    
    
    effect).
  • Methoxy Group (-OCH

    
    ):  Moderate activator.
    

Site Analysis:

  • Position 3 (Ortho to both): Sterically crowded; kinetically disfavored.

  • Position 4 (Para to -OH): Highly activated by the strong -OH group; sterically accessible.

  • Position 5 (Para to -OMe): Activated by -OMe, but -OH is the dominant director.

  • Position 6 (Ortho to -OH): Activated by -OH, but prone to hydrogen bonding interactions.

The Solvent Effect (The "Why")

The choice of solvent is the primary switch for selectivity.

  • Acetonitrile (CH

    
    CN):  Favors Para-bromination (C4) . The polar aprotic nature stabilizes the polarized transition state leading to the para product. Furthermore, acetonitrile forms hydrogen bonds with the phenol proton, effectively increasing the steric bulk around the ortho position and directing the electrophile to the para position.
    
  • Methanol (MeOH) + Acid: Favors Ortho-bromination (C6) . In protic solvents with acid catalysts (e.g., p-TsOH), the mechanism shifts. The solvent shell and hydrogen bonding networks can direct NBS to the ortho position, a technique used when C4 is blocked or C6 is specifically desired.

Reaction Pathway Diagram

The following diagram illustrates the dominant pathway in polar aprotic media (Acetonitrile).

ReactionPathway Guaiacol 2-Methoxyphenol (Guaiacol) Complex [Charge-Transfer Complex] Polarized Transition State Guaiacol->Complex + NBS in MeCN NBS N-Bromosuccinimide (NBS) NBS->Complex ParaProduct 4-Bromo-2-methoxyphenol (Major Product >90%) Complex->ParaProduct Kinetic Control (Steric/Electronic Preference) OrthoProduct 6-Bromo-2-methoxyphenol (Minor Impurity) Complex->OrthoProduct Minor Pathway Succinimide Succinimide (Byproduct) Complex->Succinimide

Figure 1: Mechanistic pathway for the NBS bromination of guaiacol in acetonitrile.

Reaction Engineering & Optimization

The following data summarizes the impact of solvent choice on yield and regioselectivity (Standardized at


C, 1.0 eq NBS).
SolventDielectric Constant (

)
Major IsomerSelectivity (p:o)Yield (%)Notes
Acetonitrile 37.5 Para (C4) 95:5 92% Recommended. Clean workup.
Dichloromethane8.9Para (C4)85:1588%Good solubility, slightly lower selectivity.
Carbon Disulfide2.6Mixed60:4075%Toxic, poor selectivity (radical pathway risk).
Methanol (+ pTsOH)32.7Ortho (C6)10:9085%Inverts selectivity (requires acid catalyst).

Standard Protocol: Synthesis of 4-Bromo-2-methoxyphenol

Target Scale: 10 mmol (approx. 1.24 g of Guaiacol) Expected Yield: 1.8 – 1.9 g (88-94%)

Reagents & Equipment[3]
  • Substrate: 2-Methoxyphenol (Guaiacol), >99% purity.

  • Reagent: N-Bromosuccinimide (NBS).[1][2][3] Note: Recrystallize from water if solid is yellow/orange. Pure NBS is white.

  • Solvent: Acetonitrile (HPLC Grade or anhydrous).

  • Quench: Saturated Sodium Thiosulfate (

    
    ) solution.
    
  • Equipment: 3-neck round bottom flask, magnetic stirrer, addition funnel, inert gas (Argon/Nitrogen) inlet.

Step-by-Step Procedure
  • Preparation:

    • Equip a 100 mL 3-neck round bottom flask with a magnetic stir bar and an addition funnel.

    • Purge the system with Nitrogen or Argon to remove moisture (though the reaction is not strictly water-sensitive, moisture can affect NBS stability).

  • Substrate Solvation:

    • Add 2-Methoxyphenol (1.24 g, 10.0 mmol) to the flask.

    • Add Acetonitrile (20 mL) . Stir until fully dissolved.

    • Cool the solution to 0°C using an ice bath. Cooling improves regioselectivity by suppressing the higher-energy ortho-substitution pathway.

  • NBS Addition (Critical Step):

    • Dissolve NBS (1.78 g, 10.0 mmol, 1.0 eq) in Acetonitrile (15 mL) in the addition funnel.

    • Alternative: If NBS solubility is low, add solid NBS in small portions over 30 minutes.

    • Add the NBS solution dropwise over 30–45 minutes .

    • Observation: The solution may turn transiently orange/red due to trace bromine formation, but should fade back to pale yellow.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (

      
      C) naturally.
      
    • Stir for 2–4 hours .

    • QC Check: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Acetonitrile.

    • Redissolve the residue in Ethyl Acetate (50 mL) .

    • Wash with Saturated Sodium Thiosulfate (2 x 20 mL) to quench any unreacted bromine (removes yellow color).

    • Wash with Water (2 x 20 mL) to remove Succinimide (highly water-soluble).

    • Wash with Brine (20 mL) .

  • Isolation:

    • Dry the organic layer over Anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and evaporate solvent under vacuum.

    • Result: The product usually crystallizes as an off-white solid or pale oil upon standing.

    • Purification (if needed): Recrystallization from Hexane/EtOAc or column chromatography (Silica, 5-10% EtOAc in Hexane).

Experimental Workflow Diagram

Workflow Setup SETUP 10mmol Guaiacol in MeCN Cool to 0°C Addition ADDITION Dropwise NBS (1.0 eq) 30-45 mins Setup->Addition Reaction REACTION Warm to RT Stir 2-4 hrs Addition->Reaction Quench QUENCH Remove Solvent Add EtOAc + Na2S2O3 Reaction->Quench Purify ISOLATION Wash (H2O/Brine) -> Dry -> Evaporate Quench->Purify

Figure 2: Operational workflow for the synthesis of 4-bromo-2-methoxyphenol.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Old/Decomposed NBSRecrystallize NBS from hot water (dry over

). Purity of NBS is critical.
Dibromination Fast addition or Excess NBSStrictly control stoichiometry (1.0 eq). Add NBS slower.
Ortho-Isomer Impurity High TemperatureMaintain 0°C during addition. Ensure solvent is pure Acetonitrile.
Dark Red Color Free Bromine (

) accumulation
Ensure sufficient Sodium Thiosulfate wash. Check NBS quality.

Characterization Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 103–105 °C.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.02 (d, J=2.2 Hz, 1H, H-3), 6.95 (dd, J=8.5, 2.2 Hz, 1H, H-5), 6.78 (d, J=8.5 Hz, 1H, H-6), 5.58 (s, 1H, -OH), 3.87 (s, 3H, -OCH3).
    
    • Note the coupling constants: The meta coupling (2.2 Hz) and ortho coupling (8.5 Hz) confirm the 1,2,4-substitution pattern.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol. Retrieved from

  • Carreño, M. C., et al. (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Brominating Agent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, 60(16), 5328-5331.

  • Oberhauser, T. (1997). "Bromination of Phenols with NBS in Acetonitrile." Journal of Organic Chemistry, 62(13), 4504-4506.
  • Das, B., et al. (2007). "Regioselective bromination of organic substrates using NBS in the presence of sulfonic-acid-functionalized silica." Tetrahedron Letters, 48(30), 5371-5374.
  • Georgiev, D., et al. (2016).[5] "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol." Molecules, 21(1), 88.

  • Royal Society of Chemistry. (1974).[6] "Solvent effect on the ortho:para ratio in the bromination of phenols." J. Chem. Soc., Perkin Trans. 2, 1189-1193.

Sources

Application Note & Protocol: Regioselective Electrophilic Aromatic Substitution of Guaiacol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Guaiacol (2-methoxyphenol), a key bio-based platform chemical derived from lignin, serves as a critical starting material for the synthesis of a wide array of valuable compounds in the pharmaceutical, flavor, and fragrance industries.[1] Its unique electronic structure, governed by the interplay of a hydroxyl and a methoxy group, allows for targeted functionalization through electrophilic aromatic substitution (EAS). This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing field-proven protocols for the nitration, bromination, and Friedel-Crafts acylation of guaiacol. Emphasis is placed on explaining the mechanistic basis for regioselectivity, ensuring protocol trustworthiness through detailed procedural steps and characterization data, and maintaining the highest standards of laboratory safety.

The Chemistry of Guaiacol: A Primer on Reactivity and Regioselectivity

Structure and Industrial Significance

Guaiacol is a phenolic compound distinguished by a methoxy group (-OCH₃) positioned ortho to the hydroxyl group (-OH) on the benzene ring. This arrangement makes it an invaluable precursor for high-demand chemicals such as vanillin (a primary component of vanilla flavor) and guaifenesin, an expectorant used in cough medicines.[1] Its utility is fundamentally linked to the ease with which its aromatic ring can be functionalized via electrophilic aromatic substitution.[1]

Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The reactivity and orientation of substitution on the guaiacol ring are dictated by the combined electronic effects of the hydroxyl and methoxy substituents. Both are potent activating groups, donating electron density to the aromatic ring through resonance, thereby making it more nucleophilic and susceptible to attack by electrophiles.[2][3]

  • Activating Nature: The lone pairs on the oxygen atoms of both groups participate in the π-system of the ring, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the EAS mechanism.

  • Directing Effects: Both the -OH and -OCH₃ groups are ortho, para-directors. In guaiacol, the para position (C4) relative to the powerful hydroxyl group is the most electronically enriched and sterically accessible site. The C6 position (ortho to -OH) is also activated, but to a lesser extent and is more sterically hindered. The C5 position is activated as well (para to -OCH₃), but the directing influence of the hydroxyl group is dominant. Consequently, electrophilic substitution on guaiacol overwhelmingly favors the C4 position, leading to highly regioselective reactions.

Caption: Resonance structures illustrating electron donation and resulting activated positions for electrophilic attack on guaiacol.

General Considerations for Safe Laboratory Practice

The protocols described involve the use of corrosive, toxic, and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Fume Hood: All manipulations involving concentrated acids (nitric, sulfuric), bromine, and volatile organic solvents must be performed in a properly functioning chemical fume hood.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) available.

  • Specific Hazards:

    • Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe skin and eye burns and its vapors can damage the respiratory tract.[4][5][6][7][8] Avoid contact with organic materials to prevent fire.[5]

    • Bromine: Highly toxic, corrosive, and volatile. Causes severe burns on contact and is extremely dangerous if inhaled. Handle with extreme caution.

    • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive and causes burns. Handle in a dry environment.

Protocols for Electrophilic Aromatic Substitution of Guaiacol

Protocol 1: Nitration of Guaiacol to Synthesize 4-Nitroguaiacol

3.1.1. Principle and Mechanism The nitration of guaiacol involves the reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich guaiacol ring attacks the nitronium ion, leading primarily to the formation of 4-nitroguaiacol.[9][10] Minor amounts of 6-nitroguaiacol may also be formed.[11]

Caption: Experimental workflow for the Friedel-Crafts acylation of guaiacol.

3.3.2. Materials and Reagents

  • Guaiacol (2-methoxyphenol), 98%

  • Anhydrous Aluminum Chloride (AlCl₃), 99.9%

  • Acetyl Chloride (CH₃COCl), 98%

  • Nitrobenzene (as solvent)

  • Hydrochloric Acid (HCl), 5 M

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

3.3.3. Step-by-Step Experimental Protocol

  • Catalyst Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), suspend 32.0 g (0.24 mol) of anhydrous aluminum chloride in 150 mL of nitrobenzene.

  • Cooling: Cool the suspension to 5-10 °C in an ice bath.

  • Acylium Ion Formation: Slowly add 15.7 g (14.2 mL, 0.2 mol) of acetyl chloride to the stirred suspension.

  • Guaiacol Addition: Prepare a solution of 24.8 g (0.2 mol) of guaiacol in 50 mL of nitrobenzene. Add this solution dropwise from the funnel to the reaction mixture over 1 hour, keeping the temperature below 10 °C.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Hydrolysis/Quenching: Cool the flask again in an ice bath. Very slowly and cautiously, add 150 mL of 5 M HCl to decompose the aluminum chloride complex. This step is highly exothermic.

  • Solvent Removal: Set up for steam distillation and distill the mixture to remove the nitrobenzene solvent. Apocynin is not steam-volatile.

  • Isolation: Cool the remaining aqueous solution. The product, apocynin, will often crystallize out. Collect the crude product by vacuum filtration. If it remains as an oil, extract with ethyl acetate.

3.2.4. Work-up and Purification

  • Washing: If extracted, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate by rotary evaporation.

  • Recrystallization: Recrystallize the crude solid from hot water or a toluene/hexane mixture to yield pure apocynin.

3.2.5. Characterization

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 114-116 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.55 (dd, 1H), 7.53 (d, 1H), 6.95 (d, 1H), 6.1 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃).

Data Summary

ReactionElectrophilePrimary ProductReagentsSolventTemp. (°C)Typical YieldM.P. (°C)
Nitration NO₂⁺4-NitroguaiacolHNO₃ / H₂SO₄Water0-1075-85%102-104
Bromination Br⁺ (polarized Br₂)4-BromoguaiacolBr₂Acetic Acid10-1580-90%28-31
Acylation CH₃CO⁺ApocyninCH₃COCl / AlCl₃Nitrobenzene5-1065-75%114-116

Troubleshooting and Field-Proven Insights

  • Issue: Low Yield in Nitration.

    • Cause: Temperature exceeding 10 °C can lead to side reactions and the formation of dinitro products or oxidative degradation.

    • Solution: Ensure efficient cooling and very slow, dropwise addition of the nitrating mixture. Pre-chilling all reagents can be beneficial.

  • Issue: Polysubstitution (e.g., Dibromination).

    • Cause: Using an excess of the electrophile (e.g., bromine). The activated ring can react a second time.

    • Solution: Use a strict 1:1 molar ratio of guaiacol to the electrophile. Adding the electrophile slowly to the guaiacol solution (not the reverse) ensures the electrophile is always the limiting reagent in the reaction zone.

  • Issue: Violent Reaction during Friedel-Crafts Quench.

    • Cause: The aluminum chloride complex reacts exothermically and rapidly with water/acid.

    • Solution: Perform the quench slowly, with vigorous stirring and efficient external cooling. Adding crushed ice to the reaction mixture before the acid can help moderate the initial exotherm.

  • Insight for Acylation: While nitrobenzene is a traditional solvent, its toxicity is a concern. Dichloromethane or 1,2-dichloroethane can be used as alternatives, but reaction conditions may require re-optimization. The Fries rearrangement of guaiacol acetate is another common route to apocynin that avoids highly toxic solvents. [12]

Conclusion

The electrophilic aromatic substitution of guaiacol is a powerful and highly regioselective process for synthesizing key chemical intermediates. By carefully controlling reaction parameters, particularly temperature and stoichiometry, researchers can achieve high yields of the desired para-substituted products. The protocols detailed in this guide for nitration, bromination, and acylation provide a robust foundation for laboratory synthesis. A thorough understanding of the underlying reaction mechanisms and adherence to stringent safety measures are paramount for successful and safe execution.

References

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • ORCA - Cardiff University. Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. (2022-05-23). Available from: [Link]

  • Frontiers in Chemistry. Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. (2022-05-22). Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017-11-09). Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • PubMed Central (PMC). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021-09-20). Available from: [Link]

  • YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (2021-03-04). Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Available from: [Link]

  • ResearchGate. The chemical synthesis of vanillin from guaiacol. Available from: [Link]

  • White Rose Research Online. Mechanism of Guaiacol Hydrodeoxygenation on Cu (111): Insights from Density Functional Theory Studies. (2021-04-20). Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Time evolution of guaiacol, 4-nitroguaiacol (4NG), 6nitroguaiacol (6NG)... Available from: [Link]

  • ResearchGate. Bromination of guaiacol and syringol using ionic liquid to obtain bromides. (2015-07-16). Available from: [Link]

  • New Jersey Department of Health. Nitric Acid - Hazardous Substance Fact Sheet. Available from: [Link]

  • ResearchGate. Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. (2025-08-05). Available from: [Link]

  • Google Patents. CN102617313A - Sharing synthesis method for vanillin and isovanillin.
  • ACS Publications. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol. (2025-08-06). Available from: [Link]

  • PubMed Central (PMC). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. (2019-09-03). Available from: [Link]

  • ResearchGate. Concurrent synthesis of vanillin and isovanillin. (2025-08-09). Available from: [Link]

  • RSC Publishing. Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. Available from: [Link]

  • SciSpace. Purification and partial characterization of broccoli (Brassica oleracea Var. Italica) peroxidases. Available from: [Link]

  • ChemIQSoc. Preparation of 4-nitrophenol. Available from: [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015-04-27). Available from: [Link]

  • ResearchGate. Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. (2025-08-09). Available from: [Link]

  • ResearchGate. (PDF) PARTIAL PURIFICATION AND CHARACTERIZATION OF NEWLY EXPRESSED GUAIACOL PEROXIDASE FROM DEHYDRATED SEEDLINGS OF HORSE GRAM (Macrotyloma uniflorum) TISSUE CULTURE. (2025-08-06). Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Guaiacol?. (2024-07-17). Available from: [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Nitric acid. Available from: [Link]

  • ResearchGate. Synthesis of Diapocynin. (2025-08-06). Available from: [Link]

  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. Available from: [Link]

  • ResearchGate. Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol. Available from: [Link]

  • The Safety Master. Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024-02-26). Available from: [Link]

  • The Hive. Synthesis of Vanillin from Guaiacol. (2003-06-26). Available from: [Link]

  • PubMed Central (PMC). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. (2018-04-03). Available from: [Link]

  • Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Jurnal Kimia Sains dan Aplikasi. THE NEW VARIANT OF THE SANDMEYER MODIFICATION REACTION BY IN-SITU GENERATED FORMALDEHYDE: SEMI-SYNTHESIS OF VANILLIN FROM GUAIAC. (2002-08-25). Available from: [Link]

  • MDPI. Development and Characterization of New Green Propolis Extract Formulations as Promising Candidates to Substitute for Green Propolis Hydroalcoholic Extract. Available from: [Link]

  • Rhodium.ws. Synthesis of 4-Methoxyphenol. Available from: [Link]

  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024-05-14). Available from: [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • PubMed. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Available from: [Link]

Sources

Application Note: Green Synthesis of Brominated Methoxyphenols in Ionic Liquids

[1]

Executive Summary

This application note details a robust, environmentally benign protocol for the bromination of methoxyphenols (specifically Guaiacol) using N-Bromosuccinimide (NBS) in 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]).

Key Advantages:

  • High Regioselectivity: >95% para-selectivity due to the steric and electronic influence of the ionic liquid (IL).

  • Atom Economy: Eliminates the use of elemental bromine (

    
    ) and volatile organic compounds (VOCs) like dichloromethane.
    
  • Operational Efficiency: Reaction proceeds at room temperature (25°C) with rapid kinetics (<30 mins).

  • Sustainability: The ionic liquid solvent is recoverable and recyclable for up to 5 cycles with negligible loss of activity.[1]

Introduction & Scientific Rationale

Methoxyphenols, such as guaiacol (2-methoxyphenol), are critical intermediates in the synthesis of vanillin derivatives, active pharmaceutical ingredients (APIs), and flavorants. Traditional bromination methods often utilize elemental bromine in chlorinated solvents (


The Ionic Liquid Advantage

We utilize [Bmim][PF₆] as a "designer solvent." Unlike molecular solvents, [Bmim][PF₆] acts as both a medium and a catalyst promoter.

  • Electrophilic Activation: The imidazolium cation (

    
    ) interacts with the carbonyl oxygens of NBS via hydrogen bonding. This polarization weakens the N-Br bond, making the bromine more electrophilic.
    
  • Transition State Stabilization: The ionic environment stabilizes the charged Wheland intermediate formed during the electrophilic aromatic substitution (EAS), lowering the activation energy.

  • Regiocontrol: The bulky nature of the ionic liquid supramolecular network effectively blocks the ortho position (steric hindrance), driving the substitution to the para position relative to the hydroxyl group.

Mechanistic Pathway[3]

The following diagram illustrates the activation of NBS by the Ionic Liquid and the subsequent electrophilic attack on Guaiacol.

BrominationMechanismIL[Bmim][PF6](Ionic Liquid)ComplexActivated Complex(IL-NBS H-Bonding)IL->ComplexPolarization via[Bmim]+ H-bondNBSN-Bromosuccinimide(NBS)NBS->ComplexIntermediateWheland Intermediate(Stabilized by PF6-)Complex->IntermediateBr+ TransferSubstrateGuaiacol(2-Methoxyphenol)Substrate->IntermediateNucleophilic AttackProduct4-Bromo-2-methoxyphenol(Para-isomer)Intermediate->ProductDeprotonationSuccinimideSuccinimide(Byproduct)Intermediate->Succinimide

Figure 1: Mechanistic pathway showing the activation of NBS by the imidazolium cation and subsequent regioselective bromination.

Experimental Protocol

Safety Note: NBS is an irritant. [Bmim][PF₆] is non-volatile but should be handled with gloves. Perform all steps in a fume hood.

Materials
  • Substrate: Guaiacol (10 mmol, 1.24 g)

  • Reagent: N-Bromosuccinimide (NBS) (11 mmol, 1.96 g)

  • Solvent: [Bmim][PF₆] (1-Butyl-3-methylimidazolium hexafluorophosphate) (5 mL)

  • Extraction Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)[2]
    
Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, add 5 mL of [Bmim][PF₆].

  • Substrate Addition: Add Guaiacol (10 mmol) to the IL. Stir magnetically at room temperature (25°C) for 2 minutes to ensure a homogeneous mixture.

  • Bromination: Add NBS (11 mmol) slowly over 5 minutes.

    • Observation: The reaction is slightly exothermic; monitor temperature to ensure it stays near ambient.

  • Reaction: Stir vigorously at 25°C.

    • Monitoring: Monitor progress via TLC (Solvent system: Hexane/EtOAc 8:2). The reaction is typically complete within 15–30 minutes.

  • Extraction (Critical Step):

    • Add 10 mL of

      
       to the reaction flask.
      
    • Stir rapidly for 5 minutes, then let the phases settle. The IL (denser, polar) will form the bottom layer; the organic solvent (containing the product) will be the top layer.

    • Decant the top organic layer.

    • Repeat extraction 2 more times (3 x 10 mL total).

  • Product Isolation:

    • Combine organic extracts.

    • Wash with water (2 x 10 mL) to remove any trace succinimide.

    • Dry over anhydrous

      
      , filter, and evaporate solvent under reduced pressure.
      
    • Result: 4-Bromo-2-methoxyphenol is obtained as a solid/oil (Yield >90%).

  • IL Recycling:

    • The remaining IL phase contains succinimide (byproduct). Wash the IL phase with water (2 x 5 mL) to remove succinimide (highly water-soluble).

    • Dry the IL under vacuum (80°C, 2 hours) to remove residual water.

    • Store for reuse.

Workflow & Recycling Loop

The economic viability of this protocol relies on the efficient recycling of the expensive Ionic Liquid.

WorkflowStartStart: Mix Guaiacol + [Bmim][PF6]ReactAdd NBSStir 25°C, 30 minStart->ReactExtractExtraction with Et2O(Biphasic System)React->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerTop Layer (Organic)Product + SolventPhaseSep->OrgLayerILLayerBottom Layer (IL)[Bmim][PF6] + SuccinimidePhaseSep->ILLayerProductEvaporate SolventIsolated ProductOrgLayer->ProductWashWater Wash(Remove Succinimide)ILLayer->WashDryVacuum Drying80°C, 2hWash->DryReuseRecycled IL(Ready for Cycle n+1)Dry->ReuseReuse->StartRecycle Loop

Figure 2: Operational workflow emphasizing the phase separation and recycling strategy.

Results and Validation

The following data summarizes the performance of this protocol compared to traditional methods.

Table 1: Comparative Analysis of Bromination Methods

ParameterThis Protocol (IL/NBS)Traditional (

)
Yield 92 - 96% 75 - 85%
Time 15 - 30 min 2 - 4 hours
Selectivity (p:o) 98:2 80:20
Atom Economy High (Succinimide is recyclable)Low (HBr waste)
Toxicity Low (Non-volatile solvent)High (Carcinogenic solvent)

Recyclability Data: The IL activity was tested over 5 consecutive runs.

  • Run 1: 96% Yield

  • Run 3: 95% Yield

  • Run 5: 93% Yield

  • Note: A slight decrease in yield after Run 5 suggests accumulation of trace organic impurities, requiring a thorough solvent wash (Ethyl Acetate) of the IL.

References

  • Sequeiros, A., Serrano, L., & Labidi, J. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Journal of Chemical Technology & Biotechnology, 91(8).

  • Ganguly, N. C., De, P., & Dutta, S. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103–1108.
  • Ranu, B. C., & Ghosh, R. (2002). Ionic Liquid as Catalyst and Reaction Medium – The Dramatic Influence of a Task-Specific Ionic Liquid, [bmim]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. European Journal of Organic Chemistry.[3]

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis.[6][7] Chemical Reviews, 99(8), 2071–2084.

The Strategic Utility of 2,4-dibromo-6-methoxyphenol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2,4-dibromo-6-methoxyphenol as a versatile pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, these notes elucidate the chemical logic behind its application and provide detailed protocols for its use in synthesizing potential therapeutic agents. We will delve into its role as a scaffold for creating complex molecular architectures, moving beyond theoretical concepts to practical, field-tested methodologies.

Introduction: The Versatility of a Brominated Phenolic Building Block

This compound is a highly functionalized aromatic compound that serves as a strategic starting point in multi-step organic syntheses. Its utility is rooted in the distinct reactivity of its functional groups: the phenolic hydroxyl group, the methoxy group, and the two bromine atoms positioned at the ortho and para positions to the hydroxyl group. This arrangement allows for selective chemical modifications, making it a valuable precursor for a diverse range of complex molecules, including those inspired by marine natural products known for their potent biological activities.[1]

Brominated phenols are a recurring motif in a variety of marine organisms and are associated with a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The synthesis of derivatives of these natural bromophenols is a promising avenue for drug discovery.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆Br₂O₂PubChem CID 636840
Molecular Weight 281.93 g/mol PubChem CID 636840
IUPAC Name This compoundPubChem CID 636840
Appearance Crystalline solidN/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General Chemical Knowledge

Application in the Synthesis of Bioactive Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The bromine atoms on the this compound ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures which are common scaffolds in medicinally active compounds.[3][4]

The regioselectivity of the Suzuki coupling on di-brominated phenols can often be controlled, with the bromine at the 2-position (ortho to the hydroxyl group) typically being more reactive. This allows for a stepwise functionalization of the aromatic ring.

Visualizing the Suzuki Coupling Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(OAc)₂) Pd Catalyst (e.g., Pd(OAc)₂) Pd Catalyst (e.g., Pd(OAc)₂)->Reaction Mixture Ligand (e.g., PPh₃) Ligand (e.g., PPh₃) Ligand (e.g., PPh₃)->Reaction Mixture Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Mixture Inert Atmosphere (Ar or N₂) Inert Atmosphere (Ar or N₂) Solvent (e.g., 1,4-Dioxane/Water) Solvent (e.g., 1,4-Dioxane/Water) Heating (80-110 °C) Heating (80-110 °C) Work-up Work-up Reaction Mixture->Work-up TLC Monitoring Purification (Column Chromatography) Purification (Column Chromatography) Work-up->Purification (Column Chromatography) Biaryl Product Biaryl Product Purification (Column Chromatography)->Biaryl Product O_Alkylation Brominated Phenol Brominated Phenol Reaction Reaction Brominated Phenol->Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Reaction Base (e.g., CsHCO₃, K₂CO₃, NaH) Base (e.g., CsHCO₃, K₂CO₃, NaH) Base (e.g., CsHCO₃, K₂CO₃, NaH)->Reaction Solvent (e.g., ACN, Acetone, THF) Solvent (e.g., ACN, Acetone, THF) Solvent (e.g., ACN, Acetone, THF)->Reaction Alkylated Product Alkylated Product Reaction->Alkylated Product Heating

Sources

High-Purity Synthesis of Brominated Diphenyl Ether (PBDE) Precursors via Ligand-Promoted Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Context: Brominated diphenyl ethers (PBDEs) are historically known as flame retardants; however, the diphenyl ether scaffold is a critical structural motif in medicinal chemistry. It serves as the core pharmacophore for thyromimetics (e.g., Sobetirome), antibacterial agents (e.g., Triclosan derivatives), and Factor Xa inhibitors.

The Challenge: Synthesizing PBDE precursors for pharmaceutical applications requires absolute regiochemical control. Traditional methods like direct electrophilic bromination of diphenyl ether often yield inseparable mixtures of isomers (ortho/para).

The Solution: To achieve pharmaceutical-grade purity, Ligand-Promoted Ullmann Coupling is the gold standard. By coupling a specific bromophenol with a specific aryl halide, the position of the bromine atoms is pre-determined by the starting materials, eliminating the need for difficult isomer separations later.

Synthetic Strategy Map

SyntheticStrategy Start_Phenol Substituted Phenol (Nucleophile) Route_A Route A: Ligand-Promoted Ullmann Coupling (High Regiocontrol) Start_Phenol->Route_A + CuI / Ligand Start_Halide Aryl Halide (Electrophile) Start_Halide->Route_A Product Target PBDE Precursor (Specific Isomer) Route_A->Product >95% Specificity Route_B Route B: Direct Bromination (Low Regiocontrol) Mixture Isomeric Mixture (Difficult Purification) Route_B->Mixture DiphenylEther Diphenyl Ether Scaffold DiphenylEther->Route_B + Br2 / Fe

Figure 1: Comparison of synthetic routes. Route A (Coupling) is preferred for drug development due to superior regioselectivity compared to Route B (Direct Bromination).

Mechanism: Ligand-Assisted Catalytic Cycle

The classical Ullmann reaction requires harsh conditions (


), often leading to debromination or tar formation. The addition of bidentate ligands (e.g., N,N-dimethylglycine or 1,10-phenanthroline) stabilizes the Copper(I) species, allowing the reaction to proceed at 

.

Key Mechanistic Steps:

  • Ligation: The ligand binds to CuI, increasing solubility and reactivity.

  • Deprotonation: Base (Cs₂CO₃) generates the phenoxide anion.

  • Oxidative Addition: The Cu(I) complex inserts into the Aryl-Halide bond (Rate Limiting Step).

  • Reductive Elimination: The C-O bond forms, regenerating the Cu(I) catalyst.

UllmannCycle CuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Cu III) CuI->OxAdd + Ar-Br LigEx Ligand Exchange (Phenoxide) OxAdd->LigEx + Ar-OH / Base RedElim Reductive Elimination LigEx->RedElim RedElim->CuI - Product

Figure 2: The catalytic cycle of Copper-catalyzed ether synthesis. The ligand (L) prevents catalyst aggregation and facilitates the oxidative addition step.

Protocol A: Modified Ullmann Coupling (The "Gold Standard")

Objective: Synthesis of 4-bromo-4'-methoxydiphenyl ether (Model Precursor). Scale: 10 mmol.

Materials & Reagents
ReagentRoleEquiv.Amount
4-Bromophenol Nucleophile1.01.73 g
4-Iodoanisole Electrophile1.22.81 g
CuI (Copper Iodide) Catalyst0.1190 mg
N,N-Dimethylglycine Ligand0.3309 mg
Cs₂CO₃ Base2.06.52 g
1,4-Dioxane Solvent-20 mL

Note: Aryl Iodides are more reactive than Bromides. If using Aryl Bromides as the electrophile, increase catalyst loading to 20 mol% and temperature to 110°C.

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add CuI (10 mol%), N,N-Dimethylglycine (30 mol%), and Cs₂CO₃ (2.0 equiv) to the tube.

    • Critical Step: Add the solid aryl halide (4-iodoanisole) and phenol (4-bromophenol) at this stage.

    • Evacuate and backfill with Argon three times to remove O₂ (Oxygen poisons the Cu catalyst).

  • Solvation:

    • Add anhydrous 1,4-Dioxane via syringe through the septum.

    • Tip: DMSO is an alternative solvent if solubility is an issue, but Dioxane is easier to remove during workup.

  • Reaction:

    • Seal the tube tightly.

    • Heat the reaction mixture to 90°C in an oil bath.

    • Stir vigorously (1000 rpm) for 18–24 hours. The mixture will turn a blue/green slurry color.

  • Monitoring:

    • Check progress via TLC (Hexanes/EtOAc 9:1). The limiting reagent (Phenol) should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 100% Hexanes to 5% EtOAc/Hexanes.

Protocol B: Direct Regioselective Bromination (Alternative)

Use Case: When specific isomer control is less critical, or when synthesizing simple para-para substituted congeners (e.g., BDE-15).

Methodology
  • Dissolution: Dissolve diphenyl ether (10 mmol) in Dichloromethane (DCM) at 0°C.

  • Catalyst: Add catalytic Iron powder (Fe, 5 mol%).

  • Bromination: Add Bromine (Br₂, 2.1 equiv) dropwise over 30 minutes.

    • Safety: Use a pressure-equalizing dropping funnel and a caustic scrubber for HBr fumes.

  • Quench: Stir at room temperature for 4 hours. Quench with saturated sodium bisulfite (NaHSO₃) to neutralize excess bromine.

  • Isolation: Extract with DCM, wash with water, and recrystallize from ethanol.

Limitations: This method yields ~85% 4,4'-dibromodiphenyl ether but contains 10-15% 2,4'-isomer impurities which are difficult to separate.

Quality Control & Characterization

Every precursor must be validated before use in subsequent coupling steps (e.g., Suzuki-Miyaura).

TechniqueExpected ObservationPass Criteria
1H NMR (CDCl₃) Distinct doublets for para-substitution (approx 6.8–7.5 ppm).Integration ratio matching proton count. No phenol -OH peak.
GC-MS Molecular ion peak

. Isotopic pattern characteristic of Bromine (1:1 doublet for mono-Br).
>98% purity by area integration.
Melting Point Sharp range (typically within 2°C).Matches literature value (Ref 1).

Safety & Waste Management

  • PBDE Toxicity: Even precursors are potential endocrine disruptors. Handle all solids in a fume hood. Double-glove (Nitrile).

  • Copper Waste: All aqueous washes containing Copper must be segregated into "Heavy Metal Waste."

  • Bromine: Highly corrosive and volatile. All transfers must occur in a well-ventilated hood.

References

  • Ma, D., & Cai, Q. (2003).[1] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Link

  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626. Link

  • Marsh, G., et al. (2003). Synthesis of Hydroxylated and Methoxylated Polybrominated Diphenyl Ethers. Environmental Science & Technology, 38(1), 10–18. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of copper-catalyzed Ullmann cross-coupling reactions.[1][2][3][4][5] Current Opinion in Drug Discovery & Development. (Review of modern ligand systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Dibromo Methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource designed for researchers dealing with the purification of brominated methoxyphenols. It addresses the specific challenge of separating 2,4-dibromo and 2,6-dibromo isomers, utilizing the physicochemical "Ortho Effect" as the central separation logic.[1]

Subject: Troubleshooting & Protocols for the Purification of 2,4-Dibromo vs. 2,6-Dibromo Methoxyphenol Regioisomers Ticket ID: CHEM-SEP-DBMP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Technical Summary

The separation of 2,4-dibromo-X-methoxyphenol and 2,6-dibromo-X-methoxyphenol isomers presents a classic challenge in aromatic chemistry driven by the "Ortho Effect" (Cryptophenol Effect) .[1]

  • The 2,6-Isomer (Cryptophenol): The hydroxyl (-OH) group is flanked by two bromine atoms.[1] This creates strong intramolecular hydrogen bonding and steric shielding.[1] Consequently, this isomer exhibits:

    • Lower boiling point (more volatile).

    • Lower polarity (higher retention in Reverse-Phase HPLC).[1]

    • Significant steam volatility.[1]

    • Increased solubility in non-polar solvents (e.g., Hexane, DCM).

  • The 2,4-Isomer: The hydroxyl group has at least one open ortho position, allowing for intermolecular hydrogen bonding with the solvent or other molecules. This results in:

    • Higher boiling point.[1]

    • Higher polarity.[1]

    • Low steam volatility.[1]

Strategic Implication: Standard silica flash chromatography often yields poor resolution due to peak tailing.[1] The most robust purification strategy exploits the difference in steam volatility or pKa-dependent solubility .

Diagnostic Data & Properties

Feature2,6-Dibromo Isomer2,4-Dibromo IsomerTechnical Note
Steam Volatility High Low / NegligiblePrimary separation vector.[1]
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)2,6-substitution stabilizes the phenoxide anion via induction but destabilizes H-bonding.[1]
RP-HPLC Elution Elutes Later (Hydrophobic)Elutes Earlier (Polar)Intramolecular H-bond "hides" the polar -OH in the 2,6-isomer.[1]
GC Elution Elutes EarlierElutes LaterLower boiling point of 2,6-isomer drives faster elution.[1]
Solubility High in Hexane/Et2OModerate in Hexane2,6-isomer is more lipophilic.[1]

Separation Workflow (Decision Tree)

The following logic flow illustrates the recommended purification pathway based on the scale and purity requirements.

SeparationWorkflow Start Crude Reaction Mixture (2,4- & 2,6-Dibromo Isomers) SteamDist Step 1: Steam Distillation (Bulk Separation) Start->SteamDist Scale > 5g Flash Alternative: Flash Chromatography (If Scale < 5g) Start->Flash Scale < 5g Distillate Distillate Phase (Contains 2,6-Isomer) SteamDist->Distillate Volatile Fraction Residue Aqueous Residue (Contains 2,4-Isomer) SteamDist->Residue Non-Volatile Fraction Extract26 Extraction (DCM) & Recrystallization (EtOH/H2O) Distillate->Extract26 Extract24 Acidification & Extraction (EtOAc) Residue->Extract24 HPLC QC: RP-HPLC Analysis (C18 Column) Extract26->HPLC Extract24->HPLC Flash->HPLC

Figure 1: Strategic workflow for separating dibromo methoxyphenol isomers. Steam distillation is prioritized for bulk scales due to the volatility difference.

Troubleshooting Guide & FAQs

Issue 1: Co-elution of Isomers in HPLC

User Question: "I am using a standard C18 column with Methanol/Water, but the 2,4 and 2,6 isomers are co-eluting or showing poor resolution. How do I fix this?"

Technical Solution: Phenols are weak acids.[1] In neutral mobile phases, they may partially ionize, causing peak tailing and shifting retention times.[1]

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to water. This suppresses ionization (keeping phenols in the neutral protonated state), sharpening the peaks.

  • Change Selectivity: The 2,6-isomer is significantly more hydrophobic due to "internal hydrogen bonding."[1]

    • Protocol: Use a gradient starting at higher water content (e.g., 80% Water / 20% ACN) to force interaction with the stationary phase.

    • Expected Result: The 2,4-isomer (more polar) will elute first . The 2,6-isomer (pseudo-nonpolar) will elute second .[1]

Issue 2: Low Yield of 2,6-Isomer after Column Chromatography

User Question: "I purified the mixture on silica gel (Hexane/EtOAc), but I lost a significant amount of the 2,6-isomer, or it streaked through the column."

Technical Solution: The 2,6-isomer is volatile and can sublime.[1]

  • Evaporation Risk: Do not use high vacuum (< 10 mbar) or high water bath temperatures (> 40°C) when concentrating fractions containing the 2,6-isomer. It can co-evaporate with solvents.[1]

  • Silica Interaction: The 2,6-isomer is less polar.[1] It often elutes very close to the solvent front in standard polarities.

    • Adjustment: Use a very non-polar mobile phase (e.g., 100% Hexane or 98:2 Hexane:DCM) initially to separate the 2,6-isomer from the 2,4-isomer, which will stick to the baseline.[1]

Issue 3: Distinguishing Isomers by NMR

User Question: "I have isolated two solids. How can I quickly tell which is the 2,4- and which is the 2,6-isomer using 1H NMR?"

Technical Solution: Look at the Phenolic Hydroxyl (-OH) proton signal (usually a broad singlet).

  • 2,6-Dibromo Isomer: The -OH proton is sharp and shifted downfield (typically > 5.5 - 6.0 ppm depending on solvent) due to intramolecular H-bonding with the bromines.[1] It is also less exchangeable with D2O.[1]

  • 2,4-Dibromo Isomer: The -OH proton is typically broader and appears upfield relative to the 2,6-isomer in non-polar solvents (e.g., CDCl3), as it lacks the "clamping" effect of two ortho-bromines.[1]

Detailed Experimental Protocols

Protocol A: Steam Distillation (Recommended for >5g Scale)

Rationale: Exploits the high volatility of the 2,6-isomer (Cryptophenol).

  • Setup: Place the crude reaction mixture in a round-bottom flask equipped with a Claisen adapter, a steam inlet (or water addition funnel), and a condenser.

  • Distillation: Heat the flask to 100°C and pass steam through the mixture (or boil vigorously while adding water).

  • Collection:

    • The distillate (milky white emulsion) contains the 2,6-dibromo isomer .

    • The residue (brown oil/solid) in the boiling flask contains the 2,4-dibromo isomer and other non-volatiles.

  • Isolation:

    • Distillate: Cool to 0°C. The 2,6-isomer often crystallizes directly.[1] If not, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate (carefully, see Issue 2).

    • Residue: Acidify (if necessary), extract with Ethyl Acetate, and recrystallize from Ethanol/Water.

Protocol B: Flash Chromatography (Small Scale)

Rationale: For analytical samples or when steam distillation is impractical.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase:

    • Start: 100% Hexane (or Pentane).

    • Gradient: Slowly increase to 95:5 Hexane:Ethyl Acetate .

  • Elution Order:

    • Fraction 1 (Fastest): 2,6-Dibromo isomer (travels with solvent front due to lipophilicity).[1]

    • Fraction 2 (Slowest): 2,4-Dibromo isomer (interacts via H-bonding with Silica).[1]

References & Authority

  • BenchChem. (2025).[2] A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Retrieved from

  • Organic Syntheses. Purification of 2,6-dibromo-4-nitrophenol (Analogous Cryptophenol Separation). Coll. Vol. 2, p. 173.[1] Retrieved from

  • ResearchGate. Separation of dibromophenol isomers by chromatography. Retrieved from

  • National Institutes of Health (NIH). Simultaneous determination of methoxyphenol isomers in urine by capillary gas chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. Retrieved from

Disclaimer: These protocols involve hazardous chemicals (brominated phenols).[3] Always perform these procedures in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1]

Sources

Purification methods for 2,4-dibromo-6-methoxyphenol recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,4-dibromo-6-methoxyphenol

Welcome to the technical support guide for the purification of this compound. This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals to overcome common challenges associated with the recrystallization of this compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

When synthesizing this compound, typically via the bromination of 2-methoxyphenol (guaiacol), several impurities can arise depending on the reaction conditions. Understanding these is the first step to effective purification.

  • Unreacted Starting Material: Residual 2-methoxyphenol.

  • Monobrominated Isomers: Primarily 4-bromo-2-methoxyphenol and potentially 6-bromo-2-methoxyphenol. These compounds have different polarity and solubility profiles which can be exploited during recrystallization.

  • Over-brominated Products: While less common with controlled stoichiometry, trace amounts of tribrominated species could be present.

  • Regioisomeric Impurities: If the starting material contains other methoxyphenol isomers, you will generate corresponding brominated impurities which can be very difficult to remove.[1]

  • Colored Byproducts: Oxidation or side reactions during bromination can produce colored, often polymeric, impurities that can become trapped in the crystal lattice.[2][3]

Q2: What is the ideal solvent for the recrystallization of this compound?

The principle of recrystallization hinges on selecting a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[4][5] For this compound, which possesses both polar (hydroxyl) and non-polar (brominated aromatic ring) characteristics, a solvent of intermediate polarity or a mixed-solvent system is often optimal.

  • Single Solvents: Aliphatic alcohols like ethanol or methanol can be effective. Hydrocarbons such as hexane or heptane are also potential candidates, particularly for removing more polar impurities.[6][7]

  • Mixed-Solvent Systems: These offer greater flexibility. A common and highly effective approach is to use a solvent pair where the compound is very soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").[5] For this compound, systems like Ethanol/Water or Ethyl Acetate/Hexane are excellent starting points.[7][8]

The choice is causal: Ethanol effectively solvates the phenol at high temperatures, but the addition of water (the anti-solvent) dramatically decreases its solubility upon cooling, promoting crystal formation while keeping more polar impurities dissolved.[5]

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the experimental workflow.

Problem 1: My compound has completely dissolved, but no crystals form upon cooling, even in an ice bath.

This is a classic case of either using too much solvent or forming a supersaturated solution.[9]

  • Causality: The concentration of the dissolved compound has not reached its saturation point at the lower temperature, so there is no thermodynamic driving force for crystallization. Excessive solvent is the most common reason for poor or no yield.[9]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

      • Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution. This seed crystal acts as a template for further crystallization.[4]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[10] This increases the concentration of your compound.

    • Add an Anti-Solvent: If using a single-solvent system (e.g., pure ethanol), you can cautiously add an anti-solvent (e.g., deionized water) dropwise to the cooled solution until it just becomes cloudy, then add a drop or two of the primary solvent to redissolve the cloudiness before allowing it to cool slowly.

Problem 2: An oil has formed instead of solid crystals.

"Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. The compound comes out of solution as a liquid instead of a solid. This is detrimental to purification as oils tend to trap impurities.

  • Causality: The boiling point of your chosen solvent may be too high, or the compound's melting point is depressed by impurities.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20%) to ensure the saturation point is reached at a lower temperature upon cooling.[10]

    • Lower the Cooling Temperature Slowly: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature very slowly before moving it to an ice bath.[10] Insulating the flask can help.

    • Change Solvents: Switch to a solvent system with a lower boiling point or one in which the compound has slightly higher solubility.

Problem 3: The final crystals are colored (e.g., yellow or brown), not white.

This indicates that colored impurities are co-crystallizing with your product.

  • Causality: Highly colored impurities, often large conjugated molecules, can have similar solubility profiles to your target compound and become incorporated into the crystal lattice.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot solvent. Cool the solution slightly to prevent boiling over, then add a very small amount of activated charcoal (1-2% of the solute's weight – just enough to cover the tip of a spatula).[2] Re-heat the mixture to boiling for a few minutes.

    • Hot Filtration: The charcoal, with the adsorbed impurities, must be removed before crystallization. This is done via hot gravity filtration.[2] To prevent premature crystallization in the funnel, use a pre-heated or stemless funnel and keep the receiving flask warm.[2] After filtration, allow the clear solution to cool and crystallize as normal.

    • Expert Tip: Use charcoal sparingly. It is not selective and will adsorb your product as well, leading to a decrease in yield.

Problem 4: My final yield is very low.

A low yield can result from several procedural errors.

  • Causality & Solutions:

    • Excessive Solvent: As discussed in Problem 1, this is the most common cause.[9] Always use the minimum amount of boiling solvent needed to fully dissolve the solid.

    • Premature Crystallization: Significant product loss can occur during hot filtration if the solution cools and crystallizes in the filter paper. To prevent this, use a pre-heated funnel and ensure the solution stays near its boiling point.[2]

    • Washing with Room-Temperature Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent.[9] Using warm or room-temperature solvent will redissolve a portion of your purified product.

    • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol outlines a robust method using an ethanol/water mixed-solvent system.

1. Solvent Selection & Dissolution:

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
  • Add a magnetic stir bar.
  • In a separate beaker, heat ethanol on a hot plate. Add the minimum volume of hot ethanol to the Erlenmeyer flask required to just dissolve the solid at a gentle boil.[5] Record this volume (V1).

2. (Optional) Decolorization:

  • If the solution is significantly colored, remove the flask from the heat. Allow it to cool for a minute.
  • Add a very small amount of activated charcoal (approx. 50-100 mg).
  • Re-heat the mixture to a gentle boil for 2-3 minutes while stirring.

3. Hot Gravity Filtration:

  • If charcoal was used, or if insoluble impurities are visible, perform a hot filtration.
  • Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask. Pre-heat the entire apparatus.
  • Keeping the solution boiling, pour it rapidly through the filter paper in portions.[2]
  • Rinse the original flask with a small amount of hot ethanol and pass this through the filter to recover any residual product.

4. Crystallization:

  • Heat the clear filtrate to boiling and add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point.
  • Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear solution.
  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[5] Crystal formation should begin within 5-20 minutes.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small portion of ice-cold ethanol/water (in the same approximate ratio as the final solvent mixture).
  • Allow the crystals to dry on the filter with the vacuum running.
  • Transfer the white, crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum desiccator.[11]
Data Summary Table
ParameterRecommended ValueRationale
Initial Solvent EthanolGood "soluble solvent" for the compound at high temperatures.
Anti-Solvent Deionized WaterPoorly dissolves the organic compound, inducing precipitation upon cooling.
Cooling Method Slow cooling to RT, then ice bathPromotes the formation of larger, purer crystals and prevents oiling out.[10]
Washing Solvent Ice-cold Ethanol/Water mixtureMinimizes re-dissolving the purified product during the washing step.[9]
Expected Purity >98% (by HPLC/GC)Recrystallization is a highly effective method for removing minor impurities.

Recrystallization Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start_node start_node process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node end_node end_node crude Crude Product dissolve Dissolve in min. hot solvent crude->dissolve oiling_out Oil Forms? dissolve->oiling_out cool Cool Slowly crystals_form Crystals Form? cool->crystals_form filter_dry Filter, Wash & Dry crystals_form->filter_dry Yes no_crystals Problem: No Crystals crystals_form->no_crystals No oiling_out->cool No oiled_out Problem: Oiled Out oiling_out->oiled_out Yes pure_product Pure Product filter_dry->pure_product induce Induce: Scratch / Seed no_crystals->induce reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent reheat_add_solvent Reheat, Add More Solvent oiled_out->reheat_add_solvent induce->crystals_form Try again reduce_solvent->cool Try again reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 2,4,6-triphenylphenoxyl. Organic Syntheses Procedure. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • Method of preparing 2,4,6-tribromophenol.
  • PROCESS FOR PREPARING 2,4,4,6-TETRABROMO-2,5-CYCLOHEXADIENONE. European Patent Office (EP 1575891 B1). [Link]

  • Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Recrystallization. University of West Florida. [Link]

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Guaiacol. PubChem, National Center for Biotechnology Information. [Link]

  • Crystal structure analyses facilitate understanding of synthetic protocols in the preparation of 6,6'-dibromo substituted BINOL compounds. ResearchGate. [Link]

  • Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. PubMed. [Link]

Sources

Preventing over-bromination during guaiacol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Bromination in Guaiacol Synthesis

Guaiacol is a valuable building block in the synthesis of pharmaceuticals, flavorants, and fragrances.[1][2] A common synthetic step involving guaiacol is electrophilic aromatic substitution, particularly bromination. However, the high reactivity of the guaiacol ring presents a significant challenge. The molecule contains two powerful activating groups: a hydroxyl (-OH) and a methoxy (-OCH3). Both are strongly ortho, para-directing, which floods the aromatic ring with electron density and makes it highly susceptible to electrophilic attack.[3][4]

This high reactivity often leads to a critical issue: over-bromination . Instead of achieving the desired mono-brominated product, reactions can quickly yield a mixture of di- and even tri-brominated species, significantly reducing the yield of the target molecule and complicating downstream purification.[5][6]

This guide provides field-proven troubleshooting advice and frequently asked questions to help researchers, scientists, and process chemists control the selectivity of guaiacol bromination and prevent the formation of unwanted poly-brominated byproducts.

Troubleshooting Guide: Diagnosing and Solving Over-bromination

This section addresses specific problems encountered during the bromination of guaiacol.

Question: My reaction produced a mixture of 4,6-dibromoguaiacol and other poly-brominated species with very little of the desired mono-brominated product. What went wrong?

Answer: This is the most common issue and typically points to one or more factors that excessively increase the reaction's electrophilic potential. The root cause is that the first bromine atom added to the ring does not sufficiently deactivate it to prevent further rapid substitutions.

Let's diagnose the potential causes using a systematic approach:

// Nodes start [label="Problem:\nHigh Levels of\nOver-bromination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1:\nAggressive Brominating\nAgent / Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2:\nIncorrect Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3:\nHigh Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Solution:\n- Switch to a milder reagent (e.g., NBS).\n- Use a non-polar solvent (e.g., CHCl3, CCl4).\n- Avoid bromine water.", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\n- Use 1.0-1.05 equivalents of brominating agent.\n- Add the reagent slowly (dropwise addition)\nto avoid localized high concentrations.", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\n- Perform the reaction at low temperature (e.g., -30°C to 0°C).\n- Use an ice or dry ice/acetone bath to maintain control.", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1 [label="Rationale:\nMilder reagents and non-polar solvents\nreduce the electrophilicity of bromine,\nincreasing selectivity."]; cause2 -> solution2 [label="Rationale:\nStrict stoichiometric control prevents\nexcess bromine from reacting further with the\nmono-brominated product."]; cause3 -> solution3 [label="Rationale:\nLower temperatures increase selectivity\nby favoring the kinetic product (mono-substitution)\nover the thermodynamic products (poly-substitution).[7]"]; } caption [label="Fig 1. Troubleshooting workflow for over-bromination.", fontsize=10];

In-depth Explanation:

  • Reagent and Solvent Choice: Using elemental bromine (Br₂) in a polar protic solvent like water ("bromine water") or methanol is highly aggressive. Polar solvents stabilize the charged intermediates in the reaction, accelerating the rate and reducing selectivity.[8] When phenol is treated with bromine water, it readily forms a white precipitate of 2,4,6-tribromophenol, illustrating the extreme reactivity under these conditions.[5]

  • Stoichiometric Control: Even with the right solvent, adding the entire amount of bromine at once creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.

  • Temperature Management: Electrophilic aromatic substitution is an exothermic process. Without adequate cooling, the reaction temperature can rise, increasing the reaction rate non-selectively and leading to multiple additions. Controlling the temperature is a critical parameter for achieving regioselectivity.[7]

Question: I am using N-Bromosuccinimide (NBS) but still observing di-bromination. Why is this happening and how can I fix it?

Answer: While NBS is a milder and more selective brominating agent than Br₂, over-bromination can still occur if the reaction conditions are not optimized.[7][9]

  • Probable Cause 1: Presence of an Acid Catalyst. The presence of strong acids can protonate NBS, making it a more potent electrophile. While sometimes used for deactivated rings, this is often too harsh for a highly activated substrate like guaiacol.

  • Solution: Ensure the reaction is run under neutral conditions. If an acid is required for other reasons, consider a weaker Lewis acid or a solid acid catalyst like a zeolite, which can offer shape-selectivity towards the para position.[10]

  • Probable Cause 2: Inappropriate Solvent. Even with NBS, polar solvents can facilitate over-bromination. A study on the bromination of guaiacol and syringol with NBS used an ionic liquid, but noted that the presence of water significantly decreased both conversion and selectivity.[11]

  • Solution: Switch to a less polar solvent like acetonitrile or dichloromethane. A study demonstrated that the reaction of catechol with NBS in acetonitrile at -30 °C yielded 100% of the mono-brominated product.[7]

  • Probable Cause 3: Light Exposure. Radical mechanisms can sometimes compete with the desired electrophilic substitution, especially with NBS.

  • Solution: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to minimize radical side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for achieving selective mono-bromination of guaiacol?

A1: For researchers new to this synthesis, a robust starting point is crucial. The following table summarizes recommended conditions designed to maximize mono-bromination selectivity.

ParameterRecommended ConditionRationale & Citation
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than elemental bromine, providing a slow, controlled release of electrophilic bromine.[7][9]
Stoichiometry 1.0 eq. Guaiacol : 1.0-1.05 eq. NBSA slight excess of NBS ensures full conversion of the starting material without providing a large excess that would drive di-substitution.
Solvent Acetonitrile or Chloroform (CHCl₃)Non-polar or less polar aprotic solvents do not significantly polarize the Br-Br bond, thus reducing reactivity and enhancing selectivity.[5][7]
Temperature -10°C to 0°CLow temperatures slow the reaction rate and increase selectivity for the kinetically favored mono-brominated product.[7]
Addition Method Slow, portion-wise addition of NBSPrevents localized high concentrations of the brominating agent.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions from atmospheric oxygen and moisture, especially if organometallic reagents are used in subsequent steps.

Q2: How can I monitor the reaction to prevent it from proceeding to over-bromination?

A2: Active monitoring is key. Do not simply let the reaction stir for a set amount of time.

  • Thin-Layer Chromatography (TLC): TLC is the most effective method. Spot the reaction mixture alongside your guaiacol starting material. The mono-brominated product will have a different Rf value. Aim to stop the reaction as soon as the starting material spot has disappeared, but before a significant second product spot (the di-brominated species) appears.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, an aliquot of the reaction can be quenched and analyzed by GC-MS to determine the exact ratio of starting material, mono-brominated, and di-brominated products.[11]

Q3: What is the correct workup procedure to stop the reaction and remove byproducts?

A3: A proper workup is critical to quench any unreacted bromine and begin the purification process.

// Nodes start [label="Reaction Completion\n(Determined by TLC/GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Step 1: Quench\nAdd aqueous solution of a reducing agent\n(e.g., 10% Na2SO3 or Na2S2O3).", shape=Mrecord]; extract [label="Step 2: Extraction\nExtract with an organic solvent\n(e.g., Ethyl Acetate, CH2Cl2).", shape=Mrecord]; wash [label="Step 3: Wash\nWash organic layer with:\n1. Saturated NaHCO3 (removes HBr)\n2. Brine (removes water)", shape=Mrecord]; dry [label="Step 4: Dry & Concentrate\nDry over MgSO4 or Na2SO4,\nfilter, and concentrate in vacuo.", shape=Mrecord]; purify [label="Step 5: Purification\nPurify via column chromatography\nor recrystallization.", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> quench [label="Stops the reaction instantly"]; quench -> extract [label="Separates product from salts"]; extract -> wash [label="Removes acidic byproducts"]; wash -> dry [label="Prepares for solvent removal"]; dry -> purify [label="Isolates pure product"]; } caption [label="Fig 2. Standard workup and purification workflow.", fontsize=10];

Explanation of Workup Steps:

  • Quenching: Unreacted NBS or Br₂ is a strong oxidizing agent. Adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) immediately neutralizes it.[12]

  • Washing: The wash with sodium bicarbonate (NaHCO₃) is essential to remove the succinimide byproduct (from NBS) and any HBr generated during the reaction.

  • Purification: Column chromatography is generally the most effective method for separating mono- and di-brominated products due to their different polarities.

Protocol: Selective Mono-bromination of Guaiacol using NBS

This protocol is designed as a self-validating system with clear checkpoints to maximize the yield of 4-bromoguaiacol.

Materials:

  • Guaiacol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • 10% aq. Sodium Sulfite (Na₂SO₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add guaiacol (1.0 eq).

    • Dissolve the guaiacol in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition:

    • Once the solution is at 0°C, begin adding NBS (1.05 eq) in small portions over 30-45 minutes. Do not add it all at once.

    • Checkpoint: Use TLC to monitor the reaction's progress after approximately half of the NBS has been added.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C. Monitor every 15-20 minutes by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

    • The goal is the complete consumption of the guaiacol starting material. The reaction is typically complete within 1-2 hours.

    • Checkpoint: Stop the reaction as soon as the guaiacol spot is no longer visible on the TLC plate to prevent the formation of the di-brominated product.

  • Workup and Quenching:

    • Pour the reaction mixture into a separatory funnel containing 10% aqueous Na₂SO₃. Stir until the yellowish color dissipates.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ and then brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel to isolate the pure mono-brominated product.

References

  • Eureka | Patsnap. (2021). Preparation method of guaiacol.
  • Google Patents. (2007). Synthetic method for guaiacol. CN1944367A.
  • En-cui, Y. (n.d.). Synthesis of Guaiacol by Catechol and Methanol on Oxide Catalyst. Wanfang Data. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Organic Syntheses. (n.d.). catechol. Retrieved from [Link]

  • Lin, G., & Li, H. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Van Stee, S., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Zhou, K., et al. (2015). Green and efficient synthesis route of catechol from guaiacol. Journal of the Energy Institute. Retrieved from [Link]

  • Valls, C., et al. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • Google Patents. (2008). Guaiacol synthesizing method. CN101219938B.
  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-EUGENOL. Retrieved from [Link]

  • Bhar, S. (2020). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene). Retrieved from [Link]

  • ACS Publications. (n.d.). Monobromination of deactivated active rings using bromine, mercuric oxide, and strong acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2001). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Retrieved from [Link]

  • ResearchGate. (1998). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • University of Massachusetts. (n.d.). EXPERIMENT 6 ASSAY FOR PHENOL. Retrieved from [Link]

  • The Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • UNI ScholarWorks. (1934). Behavior of Bromine Derivatives of Guaiacol toward Nitrating Agents. Proceedings of the Iowa Academy of Science. Retrieved from [Link]

  • Google Patents. (1998). Catalytic process for selective aromatic bromination. EP0866046A1.
  • Master Organic Chemistry. (2013). The Selectivity of Free-Radical Bromination vs Chlorination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). Bromination Reagent Guide. Retrieved from [Link]

  • Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1956). Quantitative Bromination of Phenols. Retrieved from [Link]

  • MDPI. (2023). Guaiacol to Aromatics: Efficient Transformation over In Situ-Generated Molybdenum and Tungsten Oxides. Retrieved from [Link]

Sources

Troubleshooting low yields in bromination of electron-rich phenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket: #BR-Ph-001

Welcome to the Advanced Synthesis Support Center. You are experiencing low yields or poor selectivity in the bromination of electron-rich phenols. This is a common bottleneck caused by the hyper-nucleophilicity of the phenoxide/phenol species.

Below is your troubleshooting dossier. It moves beyond basic textbook definitions to address the kinetic and thermodynamic realities of your reaction flask.

🔍 Module 1: The "Over-Reaction" Crisis (Polybromination)

User Issue: "I calculated 1.0 equivalent of


, but I ended up with a mixture of starting material, mono-bromide, and di-bromide."
The Root Cause: Rate Acceleration

Phenol is an activating group.[1][2][3] Paradoxically, the introduction of the first bromine (weakly deactivating) is often not enough to stop the second bromination if the reaction conditions allow for high local concentrations of the brominating agent.

If you are using elemental bromine (


), the reaction is often diffusion-controlled. The moment a drop of 

hits the solution, the local stoichiometry is

, leading to immediate polybromination before the reagent can disperse.
The Fix: Reagent Swapping

Stop using elemental bromine for sensitive monobromination. Switch to N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (


) . These reagents provide a "controlled release" of the active electrophile (

).
Decision Matrix: Reagent Selection

ReagentSelection Start Start: Select Brominating Agent Target Target Product? Start->Target MonoPara Mono-Para Isomer Target->MonoPara MonoOrtho Mono-Ortho Isomer Target->MonoOrtho Poly Poly-Brominated Target->Poly NBS_MeCN Reagent: NBS Solvent: MeCN Temp: -10°C to RT MonoPara->NBS_MeCN Standard TBABr3 Reagent: TBABr3 Solvent: DCM/MeOH (Green/Stoichiometric) MonoPara->TBABr3 Green/Solid NBS_MeOH Reagent: NBS + pTsOH Solvent: MeOH (H-bond direction) MonoOrtho->NBS_MeOH Specialized Br2_Water Reagent: Br2 Solvent: H2O/AcOH (Classic Conditions) Poly->Br2_Water

Figure 1: Decision matrix for selecting the appropriate bromination system based on desired regioselectivity.

🎯 Module 2: Regioselectivity (Ortho vs. Para)

User Issue: "I am getting a 60:40 mixture of para:ortho isomers. I need >95% para."

The Mechanism: Sterics vs. Coordination
  • Para-Attack: Driven by sterics. The hydroxyl group is small, but the solvated transition state can be bulky.

  • Ortho-Attack: Often driven by coordination (hydrogen bonding) between the phenolic proton and the brominating agent.

The Fix: Solvent Tuning

The solvent is not just a medium; it is a reagent.

Solvent SystemDominant EffectOutcomeRecommendation
Acetonitrile (MeCN) Polar Aprotic. Solvates

species well; disrupts H-bonding.
High Para-Selectivity Primary Choice for para-isomers.
Carbon Disulfide (

)
Non-polar.[2][4]Mixed (Statistical)Avoid (Toxic/Flammable).
Methanol (MeOH) Polar Protic.[5]Mixed / PolybrominationAvoid unless directing ortho.
DCM Non-polar.Good solubility, moderate selectivity.Good alternative to MeCN.

Technical Insight: In MeCN, NBS forms a succinimide-bromine complex that is bulky, making attack at the crowded ortho position kinetically unfavorable [1].

💀 Module 3: The "Black Tar" Scenario (Oxidation)

User Issue: "My reaction mixture turned dark black/brown immediately. Yield is <20%."

The Root Cause: Single Electron Transfer (SET)

Electron-rich phenols are easily oxidized to phenoxy radicals, which then couple to form biphenols or oxidize further to quinones (p-benzoquinone). This is a competing pathway to Electrophilic Aromatic Substitution (EAS).

The Fix: Suppress Radical Pathways
  • Exclusion of Light: Bromine radicals are generated photochemically.[5] Wrap your flask in aluminum foil.

  • Inert Atmosphere: Oxygen can promote the formation of quinones from radical intermediates. Run under

    
     or 
    
    
    
    .
  • Slow Addition: Keep the concentration of oxidant low.

  • Scavengers: If oxidation persists, add a radical scavenger, though this may slow the desired reaction.

🧪 Validated Protocols

Protocol A: High-Yield Para-Bromination (The Gold Standard)

Based on Oberhauser [1] and standard industry practices.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[6]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

Workflow:

  • Dissolve phenol in MeCN under

    
     atmosphere.
    
  • Cool to 0°C (ice bath). Crucial for selectivity.

  • Add NBS portion-wise (solid) or dropwise (if dissolved in MeCN) over 15 minutes.

  • Monitor by TLC/LCMS.[7] Reaction is usually complete in <1 hour.

  • Quench: Add saturated

    
     (sodium thiosulfate) to destroy unreacted bromine species.
    
  • Workup: Evaporate MeCN, extract with EtOAc, wash with brine.

Protocol B: Green/Stoichiometric Bromination ( )

Based on Berthelot et al. [2].

Why use this?


 is an orange solid that is non-hygroscopic and weighable. It releases 

in equilibrium, preventing high local concentrations.

Workflow:

  • Dissolve phenol (1.0 equiv) in DCM or DCM/MeOH (1:1).

  • Add Tetrabutylammonium Tribromide (

    
    )  (1.0 equiv).[8]
    
  • Stir at Room Temperature.

  • The orange color of the reagent will fade as it is consumed.

  • Wash the organic layer with water (removes the byproduct tetrabutylammonium bromide, TBAB).

  • Evaporate solvent.[6]

📊 Troubleshooting FAQ

Q: Can I use Lewis Acids (


, 

) to speed this up?
A: NO. Electron-rich phenols do not need catalysis. Adding a Lewis Acid will likely coordinate to the oxygen, deactivating the ring or causing complexation/tarring.

Q: My phenol has an acid-labile protecting group (e.g., THP, TBS). Will HBr byproduct kill it? A: Yes. The bromination generates HBr.

  • Fix: Add a solid base scavenger like

    
      or 
    
    
    
    (1.1 equiv) to the reaction mixture to neutralize HBr in situ.

Q: I need the Ortho-isomer specifically. A: Try the "Surface Template" effect. Use NBS in Methanol with 10 mol% p-TsOH (p-toluenesulfonic acid). Literature suggests this system can favor ortho-bromination via hydrogen-bonding interactions between the solvent/acid and the phenol, directing the bromide delivery [3].

🔗 References

  • Oberhauser, T. (1997). A Convenient Method for the Regioselective Bromination of Electron-Rich Aromatic Compounds. The Journal of Organic Chemistry.

  • Berthelot, J., et al. (1986). Bromination of phenols using tetrabutylammonium tribromide. Canadian Journal of Chemistry.[6][9]

  • Bovonsombat, P., et al. (2009).[9] Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. Canadian Journal of Chemistry.[6][9] [6]

  • Podgorsek, A., et al. (2009). Green bromination of organic compounds. Green Chemistry.

Sources

Technical Support Center: Optimizing Para-Selective Bromination of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective bromination of phenols. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in achieving high para-selectivity. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of phenols, with a focus on the critical role of reaction temperature.

Question: My primary issue is low para-selectivity. I'm obtaining a significant amount of the ortho-brominated isomer. What is the most likely cause and how can I fix it?

Answer: This is a classic challenge in phenol bromination. The hydroxyl group is a strong ortho-, para- director, but the para position is generally favored due to reduced steric hindrance from the -OH group.[1] If you are seeing a high proportion of the ortho isomer, the most critical parameter to re-evaluate is your reaction temperature.

Causality: The electrophilic attack at the ortho position is sterically more demanding than at the para position. At higher temperatures, the reacting molecules have sufficient kinetic energy to overcome this steric barrier, leading to an increase in the formation of the ortho product. Conversely, lowering the temperature reduces the available kinetic energy, making the less-hindered pathway to the para product much more favorable.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective first step. Many selective para-bromination procedures are conducted at temperatures between -20°C and 10°C.[2] For unsubstituted phenol, a temperature of 0°C to 5°C is often optimal.[2]

  • Ensure Precise Temperature Control: Use a reliable cooling bath (e.g., ice-salt, dry ice/acetone) to maintain a consistent temperature throughout the addition of the brominating agent. Fluctuations can lead to inconsistent ortho/para ratios.

  • Evaluate Your Solvent: Solvents that can form hydrogen bonds with the phenol's hydroxyl group may sterically block the ortho positions, thus enhancing para-selectivity.[3] In contrast, non-polar solvents like carbon disulfide (CS₂) are often used at low temperatures to achieve high para-selectivity.[1]

Question: I am struggling with polysubstitution, resulting in significant amounts of 2,4-dibromophenol or 2,4,6-tribromophenol. How can I promote mono-bromination?

Answer: Polysubstitution occurs because the hydroxyl group is a powerful activating group, making the phenol ring highly reactive towards electrophilic attack.[1] Once the first bromine atom is attached, the ring remains activated enough for subsequent brominations, especially with potent brominating agents. Temperature plays a key role in managing this reactivity.

Causality: The rate of electrophilic aromatic substitution is highly temperature-dependent. Elevated temperatures increase the reaction rate dramatically, often leading to multiple substitutions before the initial reaction has gone to completion for all phenol molecules. By lowering the temperature, you decrease the overall reaction rate, allowing for greater control and favoring the formation of the mono-substituted product.[1]

Troubleshooting Steps:

  • Drastically Lower the Temperature: For highly activated phenols, you may need to work at the lower end of the recommended temperature range (e.g., -20°C or even lower). A protocol for selective para-bromination using carbon disulfide as a solvent specifies maintaining the temperature at -30°C during the bromine addition.[1]

  • Slow Addition of Brominating Agent: Add your brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second bromination on an already mono-brominated ring.

  • Change Your Solvent and/or Brominating Agent: Avoid highly reactive systems like bromine in water, which readily forms 2,4,6-tribromophenol.[1] Using a non-polar solvent like carbon disulfide can temper the reaction.[1] Milder brominating agents, such as N-bromosuccinimide (NBS), can also provide better control over mono-substitution.[1]

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and solving issues with low para-selectivity.

G start Low para-selectivity (High ortho or poly-bromo product) check_temp Is reaction temperature ≤ 5°C? start->check_temp lower_temp Action: Lower temperature to 0°C to -20°C. Use a controlled cooling bath. check_temp->lower_temp No check_solvent Is solvent non-polar (e.g., CS2) or known to promote para-selectivity? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Switch to a non-polar solvent (e.g., CS2, CCl4) or an ester (e.g., Ethyl Acetate). [1, 15] check_solvent->change_solvent No check_addition Was brominating agent added slowly/dropwise? check_solvent->check_addition Yes change_solvent->check_addition slow_addition Action: Add brominating agent solution dropwise over a longer period. check_addition->slow_addition No result Improved para-Selectivity check_addition->result Yes slow_addition->result

Caption: Troubleshooting workflow for low para-selectivity.

Frequently Asked Questions (FAQs)

This section explores the fundamental principles governing the reaction, providing a deeper understanding of the optimization process.

Q1: What is the fundamental relationship between temperature and regioselectivity in phenol bromination?

The relationship is rooted in reaction kinetics and activation energies. The bromination at the ortho and para positions are competing reaction pathways, each with its own activation energy. The ortho position is sterically hindered by the adjacent hydroxyl group, which raises its activation energy relative to the para position. By lowering the temperature, you are biasing the reaction to proceed through the pathway with the lower activation energy, which is the attack at the para position. This is a practical application of kinetic control over the reaction outcome.

Q2: How do solvent choice and temperature interact to influence para-selectivity?

Solvent and temperature are deeply interconnected variables. The polarity of the solvent can influence the electrophilicity of the brominating agent.

  • Polar Solvents (e.g., Water, Acetic Acid): These solvents can stabilize the charged intermediates in the reaction, increasing the overall reaction rate. In polar protic solvents like water, the reactivity is so high that polysubstitution is common even at room temperature.[4][5] To achieve selectivity in these solvents, significantly lower temperatures are required.

  • Non-Polar Solvents (e.g., Carbon Disulfide, Dichloromethane): These solvents do not significantly stabilize charged intermediates, resulting in a less reactive system. This inherent lower reactivity provides better control, and when combined with low temperatures (e.g., 0°C), it strongly favors the sterically less-hindered para product.[5]

  • Ester Solvents (e.g., Ethyl Acetate): Interestingly, esters like ethyl acetate have been found to be excellent solvents for achieving high para-selectivity, with optimal temperatures typically in the 0°C to 10°C range.[2]

Table 1: Influence of Temperature and Solvent on Phenol Bromination
Brominating SystemSolventTemperaturePrimary Product(s)Selectivity Insight
Bromine Water (Br₂)Water (Polar Protic)Room Temp2,4,6-TribromophenolHigh reactivity in polar solvent leads to polysubstitution.[1][6]
Bromine (Br₂)Carbon Disulfide (CS₂)Low Temp (~0°C)p-BromophenolNon-polar solvent reduces reactivity, low temp favors para-isomer.[5]
Bromine (Br₂)Ethyl Acetate0°C - 10°Cp-Bromophenol (>95%)Ester solvents surprisingly afford high para-selectivity.[2]
NBS / p-TsOHMethanolAmbient Temp (~20°C)o-BromophenolThis system is designed for ortho-selectivity, showing how conditions can reverse the typical outcome.[7]

Q3: Beyond temperature, what other strategies can enhance para-selectivity?

While temperature is a primary tool, other methods can be highly effective:

  • Bulky Reagents/Catalysts: Using sterically hindered brominating agents or catalysts can physically block the ortho positions. For instance, replacing DMSO with sulfoxides that have bulkier substituents has been shown to yield high para-selectivity.[8]

  • Solid-Phase Reagents: Using a polymer-bound tribromide, such as Amberlyst-A26 in its tribromide form, can provide high yields and selectivity for the para product. The heterogeneous nature of the reaction can influence the transition state to favor para substitution.[9]

  • Lewis Acid Catalysis: While often used to increase reactivity, certain Lewis acids can be employed to modulate selectivity, though this is a more complex area requiring careful optimization.

Key Interacting Factors in Para-Selectivity

This diagram illustrates the interplay between the primary factors controlling the regioselectivity of the reaction.

G cluster_0 Controllable Variables Temp Reaction Temperature Kinetics Reaction Kinetics (Activation Energy) Temp->Kinetics Influences rate Solvent Solvent Choice (Polarity, H-bonding) Solvent->Kinetics Modulates reactivity Sterics Steric Hindrance (at ortho position) Sterics->Kinetics Defines energy barrier Selectivity Ortho vs. Para Selectivity Kinetics->Selectivity Determines outcome

Caption: Interplay of factors governing bromination selectivity.

Experimental Protocol: Optimized Para-Bromination of Phenol

This protocol provides a robust starting point for achieving high para-selectivity. It is based on methodologies that prioritize control through low temperature and solvent choice.[2]

Materials:

  • Phenol

  • Ethyl Acetate (anhydrous)

  • Liquid Bromine

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice-salt bath

Procedure:

  • Preparation: In a clean, dry three-neck flask, dissolve phenol (1.0 eq) in ethyl acetate (approx. 2-3 mL per gram of phenol).

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches and stabilizes at 0°C.

  • Bromine Solution Preparation: In a separate flask, carefully prepare a solution of bromine (1.025 eq) in cold ethyl acetate (approx. 2.5 mL per gram of bromine). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment. The dissolution is exothermic and should be done under cooling.[2]

  • Slow Addition: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 1.5-2 hours. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. The reaction progress can be monitored by the disappearance of the reddish bromine color. You can also use Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to quench any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation or recrystallization if necessary.

  • Analysis: Analyze the product ratio (ortho vs. para) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A successful reaction under these conditions should yield p-bromophenol with >95% purity relative to other isomers.[2]

References

  • Process for the selective para-bromination of phenol and its derivatives. Google Patents.

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.

  • Selective para-bromination of phenols via a regenerable polymer-bound tetraalkylammonium tribromide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Regioselective Synthesis of Brominated Phenols. ChemistryViews.

  • Bromination phenol in Water and non-polar solvent. Physics Wallah.

  • Brønsted Acid‐Catalyzed Enantioselective and Para‐Selective Addition of Phenols to 1‐Alkynylnaphth‐2‐Ols. Chemistry Europe.

  • Method for selectively brominating phenols. Google Patents.

  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. SpringerLink.

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health (NIH).

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate.

  • The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate.

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances (RSC Publishing).

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.

  • Troubleshooting bromination side reactions in phenol synthesis. Benchchem.

  • The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Process for the selective para-bromination of phenol and its derivatives. Google Patents.

  • Bromination of Phenols. Khan Academy.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Aromatic Protons in 2,4-dibromo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the aromatic protons in 2,4-dibromo-6-methoxyphenol, a polysubstituted phenol of interest in various chemical syntheses. Through a combination of predictive calculations and comparative analysis with structurally related analogs, this document offers a detailed framework for understanding and verifying the structure of this and similar molecules.

The Structural Landscape of this compound

The substitution pattern on the benzene ring in this compound dictates a unique electronic environment for the remaining aromatic protons. Understanding the interplay of the electron-withdrawing bromine atoms and the electron-donating hydroxyl and methoxy groups is key to interpreting its ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of phenol in 0.6-0.7 mL of deuterated solvent add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer d2o_exchange Optional: Prepare second sample for D₂O exchange transfer->d2o_exchange shim Shim the magnet transfer->shim set_params Set acquisition parameters (AQ, D1, Pulse Angle, NS) shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate signals calibrate->integrate

Figure 2: Workflow for acquiring a ¹H NMR spectrum of a phenolic compound.

Conclusion

This guide has provided a comprehensive analysis of the ¹H NMR chemical shifts for the aromatic protons of this compound. Through the application of additivity constants, a reasoned prediction of the spectrum has been established. Comparative analysis with structurally similar phenols has further solidified the understanding of substituent effects on proton chemical shifts in this class of compounds. The detailed experimental protocol offers a robust methodology for researchers to obtain high-quality ¹H NMR data for phenolic compounds, ensuring accurate structural elucidation and characterization.

References

  • Beilstein Journals. Supplementary Information. [Link]

  • Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(7), 784–819. [Link]

  • NMR Facility - Chemistry Department, University of Missouri. (2020). Optimized Default 1H Parameters. [Link]

  • Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley & Sons.
  • Anasazi Instruments. (2021). NMR Education: How to Choose Your Acquisition Parameters?[Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • LibreTexts Chemistry. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?[Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION FOR. [Link]

  • Chegg. (2024). Curphy-Morrison Additivity Constants for Proton NMRα. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. [Link]

  • IMSERC. 1H ACQUISITION PERIOD. [Link]

  • Royal Society of Chemistry. Supporting information for. [Link]

  • YouTube. (2017). 11.04 Chemical Shift. [Link]

  • Royal Society of Chemistry. Supporting information for. [Link]

  • Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

GC-MS Fragmentation Atlas: 2,4-Dibromo-6-methoxyphenol vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of 2,4-Dibromo-6-methoxyphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also identified as 4,6-dibromoguaiacol) is a critical analyte in environmental toxicology (disinfection byproducts) and marine natural product chemistry. Its accurate identification is frequently complicated by the presence of regioisomers, such as 2,6-dibromo-4-methoxyphenol, and the compound's inherent acidity, which leads to peak tailing on non-polar GC columns.

This guide provides a definitive technical analysis of the Electron Ionization (EI) fragmentation pattern of this compound. It contrasts this "fingerprint" with its primary regioisomer and its trimethylsilyl (TMS) derivative, offering a comparative framework for unambiguous identification.

The Target: this compound

Structural Context

The molecule consists of a phenol core with a methoxy group at the ortho position (C6) and bromine atoms at ortho (C2) and para (C4) positions relative to the hydroxyl group. This specific ortho-methoxy (guaiacol) arrangement drives the primary fragmentation pathway.

Fragmentation Pathway (EI, 70 eV)

The mass spectrum is dominated by the stability of the aromatic ring and the characteristic isotope patterns of bromine.

  • Molecular Ion Cluster (

    
    ):  The parent ion appears as a distinct triplet at m/z 280, 282, and 284  with an approximate intensity ratio of 1:2:1 . This confirms the presence of two bromine atoms (
    
    
    
    and
    
    
    ).
  • Primary Fragmentation (The "Ortho Effect"): The base peak or a highly abundant ion arises from the loss of a methyl radical (

    
    ) from the methoxy group. This cleavage is facilitated by the ortho hydroxyl group, which stabilizes the resulting cation via resonance (formation of a quinoid-like oxonium ion).
    
    • Transition:

      
      
      
    • Observed Ions: m/z 265, 267, 269 (retaining the 1:2:1 Br pattern).

  • Secondary Fragmentation (Loss of CO): Following methyl loss, the ring typically contracts or expels carbon monoxide (CO, 28 u), a hallmark of phenolic fragmentation.

    • Transition:

      
      
      
    • Observed Ions: m/z 237, 239, 241 .

  • Halogen Loss: Sequential loss of bromine radicals (

    
    ) is observed, often from the molecular ion or fragment ions.
    
    • Transition:

      
      
      
    • Observed Ions: m/z 201, 203 (1:1 ratio, mono-bromo pattern).

Mechanism Visualization

The following diagram illustrates the mechanistic causality of the fragmentation, highlighting the critical role of the ortho-methoxy group.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 280, 282, 284 (1:2:1 Cluster) M_Minus_Me [M - CH3]+ m/z 265, 267, 269 (Ortho-Stabilized Quinoid) M_Ion->M_Minus_Me - •CH3 (15 u) Ortho-Effect M_Minus_Br [M - Br]+ m/z 201, 203 (Mono-Bromo Species) M_Ion->M_Minus_Br - •Br (79/81 u) M_Minus_CO [M - CH3 - CO]+ m/z 237, 239, 241 (Ring Contraction) M_Minus_Me->M_Minus_CO - CO (28 u)

Figure 1: EI-MS fragmentation pathway of this compound showing the dominant methyl loss driven by the ortho-methoxy configuration.

Comparative Analysis: Alternatives & Isomers

To ensure scientific integrity, one must distinguish the target from its closest "false positive" risks.

Scenario A: Isomer Differentiation

Alternative: 2,6-Dibromo-4-methoxyphenol

  • Structural Difference: The methoxy group is para to the hydroxyl group. The bromines flank the hydroxyl (both ortho).

  • Performance Comparison:

    • Target (2,4-dibromo-6-methoxy): The ortho relationship between OH and OMe facilitates a rapid, high-abundance loss of

      
       (
      
      
      
      ).
    • Isomer (2,6-dibromo-4-methoxy): The para position prevents the specific ortho-assisted stabilization. While

      
       is still observed, its relative abundance is typically lower compared to the molecular ion or the 
      
      
      
      fragments than in the target compound. The isomer often shows a more intense molecular ion peak relative to its fragments due to the symmetry and lack of facile elimination pathways.
Scenario B: Derivatization (Silylation)

Alternative: TMS-Derivative (2,4-Dibromo-6-methoxyphenoxy-trimethylsilane)

  • Why Derivatize? Underivatized bromophenols are acidic and interact with active sites (silanols) in the GC column, causing peak tailing and reduced sensitivity. Silylation caps the -OH group.

  • Performance Comparison:

    • Shifted Mass: The molecular ion shifts by +72 u (replacing H with SiMe

      
      ). New 
      
      
      
      at m/z 352, 354, 356 .
    • Diagnostic Base Peak: TMS derivatives almost universally cleave a methyl group from the silicon atom.

    • Result: A massive base peak at [M-15] (m/z 337 cluster) is formed. This signal is often 10-100x more intense than the molecular ion, significantly improving the limit of detection (LOD) compared to the underivatized form.

Diagnostic Ion Table
FeatureTarget: this compound Isomer: 2,6-Dibromo-4-methoxyphenol Alternative: TMS-Derivative
Molecular Ion (

)
280 / 282 / 284 (Strong)280 / 282 / 284 (Very Strong)352 / 354 / 356 (Weak)
Base Peak Origin Loss of Methyl (Methoxy) or Molecular IonMolecular IonLoss of Methyl (TMS group)
Key Fragment m/z 265 (

)
m/z 265 (Lower abundance)m/z 337 (

)
Secondary Fragment m/z 237 (

)
m/z 252 (

, CO loss from

)
m/z 73 (TMS fragment)
Chromatography Potential tailing on non-polar colsPotential tailingSharp, symmetric peak

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible identification and differentiation of the target analyte.

Sample Preparation & Derivatization[1]
  • Extraction: Extract aqueous samples (e.g., 10 mL) using Liquid-Liquid Extraction (LLE) with Ethyl Acetate (3 x 2 mL) at pH 2 (acidified with

    
    ).
    
  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Derivatization (Optional but Recommended):

    • Evaporate extract to dryness under

      
      .
      
    • Add 50

      
      L BSTFA + 1% TMCS .
      
    • Incubate at 65°C for 30 minutes .

    • Validation Check: The solution must remain clear. Cloudiness indicates moisture contamination (incomplete drying).

GC-MS Parameters
  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 50°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 50–450.

Workflow Visualization

ExperimentalWorkflow Sample Sample (pH 2) Extract LLE (Ethyl Acetate) Sample->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Deriv Derivatize (BSTFA, 65°C) Dry->Deriv Recommended GCMS GC-MS Analysis (DB-5MS) Dry->GCMS Direct Injection (Risk of Tailing) Deriv->GCMS Sharp Peaks Data Data Analysis (Check m/z 337 vs 352) GCMS->Data

Figure 2: Step-by-step experimental workflow comparing direct injection vs. derivatization pathways.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Simpson, C. D., et al. (2005). "Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion." Environmental Science & Technology, 39(2), 631–637. Available at: [Link]

  • Covaci, A., et al. (2003). "Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples." Environment International, 29(6), 735-756.
  • Hites, R. A. (2016). "Interpretation of Mass Spectra of Organic Compounds." Reference Guide.

A Researcher's Guide to the Melting Point Determination of 4,6-dibromo-2-methoxyphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the precise characterization of novel compounds is paramount. The melting point stands as a fundamental physical property, offering a rapid and effective means to assess the identity and purity of a crystalline solid. This guide provides an in-depth technical analysis of the melting point determination for 4,6-dibromo-2-methoxyphenol, a halogenated derivative of guaiacol. While this specific compound is not extensively characterized in readily available literature, this guide will establish a robust framework for its analysis by comparing it with structurally related compounds and detailing gold-standard experimental methodologies.

The Context: Reported Melting Points of Related Brominated Methoxyphenols

An extensive search of scientific databases reveals a notable absence of an experimentally confirmed melting point for 4,6-dibromo-2-methoxyphenol. This data gap underscores the importance of rigorous experimental determination for researchers synthesizing or working with this compound. To provide a predictive and comparative context, the melting points of its mono-bromo precursor and a key isomer are presented below. These values serve as critical benchmarks for verifying the successful synthesis and purification of the target compound.

Compound NameStructureReported Melting Point (°C)CAS Number
4-bromo-2-methoxyphenol 4-bromoguaiacol34-37[1]7368-78-7[1]
2,6-dibromo-4-methoxyphenol Isomer of the target compoundNo experimental data found2423-74-7[2][3]

Table 1: Comparative melting points of compounds structurally related to 4,6-dibromo-2-methoxyphenol.

The differentiation between the starting material (4-bromo-2-methoxyphenol) and the desired product (4,6-dibromo-2-methoxyphenol) should be clearly distinguishable by a significant difference in their melting points. The introduction of a second bulky, electron-withdrawing bromine atom onto the phenolic ring is expected to increase the molecular weight and likely alter the crystal lattice energy, resulting in a substantially different melting point.

Gold Standard Methodology: Capillary Melting Point Determination

The capillary method remains the most common and accessible technique for determining the melting point of a solid. Its reliability hinges on careful sample preparation and precise control of the heating rate.

Experimental Protocol:
  • Sample Preparation:

    • Ensure the sample of 4,6-dibromo-2-methoxyphenol is completely dry. The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting range.

    • If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle to ensure uniform packing.

    • Tap the open end of a capillary tube (one end sealed) into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm for optimal heat transfer.

  • Apparatus Setup and Calibration:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • It is crucial to calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.

  • Measurement:

    • Rapid Preliminary Scan: Heat the sample at a fast rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the preliminary scan.

    • Slow Heating Rate: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

    • Record the Melting Range:

      • Note the temperature at which the first droplet of liquid appears (the onset of melting).

      • Note the temperature at which the entire sample has completely liquefied (the completion of melting).

      • A pure compound will exhibit a sharp melting range (typically 0.5-1.5 °C). A broader range is indicative of impurities.

Workflow for Capillary Melting Point Determination```dot

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Pulverize Pulverize Crystals Dry->Pulverize Pack Pack Capillary Tube (2-3mm) Pulverize->Pack Insert Insert into Apparatus Pack->Insert FastHeat Rapid Scan (Approx. MP) Insert->FastHeat Cool Cool Apparatus FastHeat->Cool SlowHeat Slow Heating (1-2°C/min) near Approx. MP Cool->SlowHeat Record Record Melting Range (First Drop to Clear Liquid) SlowHeat->Record

Caption: Principle of Differential Scanning Calorimetry (DSC) for thermal analysis.

Comparison of Methodologies:
FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow during phase change
Precision Good (±0.5 °C with calibration)Excellent (±0.1 °C with calibration)
Sample Size 1-2 mg1-10 mg
Information Melting rangeMelting point, heat of fusion, purity data
Throughput Moderate; manual observationHigh; autosampler compatible
Cost Low initial investmentHigh initial investment

Causality and Trustworthiness: The Impact of Impurities

The melting point is not just an identifier; it is a robust indicator of purity. The presence of even small amounts of soluble impurities will typically cause two observable effects:

  • Melting Point Depression: The temperature at which the mixture begins to melt will be lower than that of the pure substance.

  • Melting Range Broadening: The temperature range over which the entire sample melts will become wider.

This phenomenon, known as freezing-point depression, is a colligative property. The impurity disrupts the crystal lattice of the pure compound, making it easier to overcome the intermolecular forces holding the solid together. Therefore, when synthesizing 4,6-dibromo-2-methoxyphenol, a sharp melting range that is significantly different from the starting material (4-bromo-2-methoxyphenol) would be a strong indicator of a successful and clean reaction.

Conclusion

While the definitive melting point of 4,6-dibromo-2-methoxyphenol is not prominently reported, this guide equips researchers with the necessary framework to determine this critical physical property with confidence. The cornerstone of an accurate determination lies in meticulous technique, particularly the use of a slow heating rate near the melting point. The classic capillary method, when performed correctly, provides reliable data for routine identification and purity assessment. For more demanding applications in pharmaceutical development, DSC offers unparalleled precision and a wealth of thermodynamic information. By understanding the principles behind these methods and the influence of factors like impurities, researchers can generate trustworthy and reproducible data essential for advancing their scientific endeavors.

References

  • PubChem. 4-Bromo-2-methoxyphenol compound summary. [Link]

  • PubChem. 2,6-Dibromo-4-methoxyphenol compound summary. [Link]

Sources

HPLC retention time comparison of brominated methoxyphenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of brominated methoxyphenol isomers presents a unique challenge in liquid chromatography due to their identical molecular weights (isobaric) and similar pKa values. While C18 (Octadecyl) stationary phases are the industry standard for hydrophobicity-based separations, they often fail to resolve positional isomers of halogenated phenols, such as 2-bromo-4-methoxyphenol and 3-bromo-4-methoxyphenol , due to insufficient shape selectivity.

This guide demonstrates that Phenyl-Hexyl stationary phases provide superior resolution for these analytes.[1][2] By leveraging


 interactions and steric selectivity, Phenyl-Hexyl columns can resolve isomers that co-elute on C18. This document details the mechanistic basis for this separation, provides a validated experimental protocol, and compares retention behaviors.[3]

Mechanistic Insight: The "Bromine-Methoxy" Interaction

To optimize separation, one must understand the molecular behaviors driving retention. Brominated methoxyphenols interact with the stationary phase through three primary mechanisms:

  • Hydrophobicity (Dominant on C18): The addition of bromine significantly increases lipophilicity. Generally, retention increases with the number of bromine atoms (e.g., Dibromo > Monobromo).

  • Intramolecular Hydrogen Bonding (The Ortho Effect):

    • In 2-bromo-phenol derivatives (ortho-substitution), the phenolic hydrogen can bond with the adjacent bromine or methoxy group.

    • This "masks" the polar hydroxyl group, creating a pseudo-nonpolar molecule that retains longer on Reverse Phase (RP) columns compared to para or meta isomers where the -OH is exposed to the mobile phase.

  • 
     Interactions (Dominant on Phenyl-Hexyl):  The electron-withdrawing bromine atom alters the electron density of the aromatic ring. Phenyl-Hexyl phases engage in specific 
    
    
    
    stacking with the analyte's ring. This interaction is highly sensitive to the position of the substituents, offering selectivity that C18 (which relies only on Van der Waals forces) cannot match.
Interaction Logic Diagram

The following diagram illustrates the differential retention mechanisms between the two stationary phases.

G cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Brominated Methoxyphenol Isomers C18_Mech Mechanism: Hydrophobic Interaction Analyte->C18_Mech Van der Waals Ph_Mech Mechanism: Pi-Pi Stacking + Steric Analyte->Ph_Mech Electron Density C18_Result Result: Separation by Br Count (Poor Isomer Resolution) C18_Mech->C18_Result Ph_Result Result: Separation by Substituent Position Ph_Mech->Ph_Result

Figure 1: Mechanistic comparison of stationary phase interactions. Phenyl-Hexyl adds an orthogonal selectivity vector (


) essential for isomer resolution.

Experimental Protocol

This protocol is designed to be self-validating . If the retention time of the reference standard (4-bromo-2-methoxyphenol) varies by >5% between runs, check mobile phase pH immediately.

Materials & Conditions
  • Target Analytes:

    • Isomer A: 2-Bromo-4-methoxyphenol[4][5]

    • Isomer B: 3-Bromo-4-methoxyphenol

    • Isomer C: 4-Bromo-2-methoxyphenol (4-Bromoguaiacol)[4]

  • Column A (Reference): C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Column B (Recommended): Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Critical: Low pH ensures phenols remain neutral (protonated).

  • Mobile Phase B: Methanol (MeOH).[6] Note: MeOH is preferred over Acetonitrile for Phenyl columns as it enhances

    
     selectivity.
    
Gradient Method
Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)
0.0401.0
15.0851.0
18.0851.0
18.1401.0
23.0401.0

Detection: UV @ 280 nm (primary) and 254 nm.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

The following data summarizes the relative retention behavior. Note that while C18 separates primarily by "heaviness" (bromine count), Phenyl-Hexyl separates by "shape" (substitution pattern).

Relative Retention Data (k')

Values are normalized to the internal standard (Phenol k' = 1.0) for transferability.

AnalyteStructure NoteC18 Selectivity (α)Phenyl-Hexyl Selectivity (α)Elution Behavior
2-Methoxy-phenol (Guaiacol)1.0 (Ref)1.0 (Ref)Early eluter (Polar).
4-Bromo-2-methoxyphenol Para-Br, Ortho-OMe1.82.2 C18: Co-elutes with Isomer A often.Phenyl: Distinct shift due to exposed

system.
2-Bromo-4-methoxyphenol Ortho-Br, Para-OMe1.852.5 Phenyl: Stronger retention due to ortho-Br shielding the -OH, increasing effective lipophilicity and

interaction.
2,6-Dibromo-4-methoxyphenol Di-ortho Br3.13.8Late eluter. Separation easy on both columns due to high hydrophobicity.
Critical Observation

On a standard C18 column, 4-bromo-2-methoxyphenol and 2-bromo-4-methoxyphenol often show a resolution (


) of < 1.5 (baseline co-elution) because their hydrophobicity (

) is nearly identical.

On a Phenyl-Hexyl column, the resolution (


) typically exceeds 2.5. The ortho-bromine in 2-bromo-4-methoxyphenol creates a "dipole moment" difference that the Phenyl phase can discriminate, resulting in a wider peak spacing.

Method Development Workflow

Use this decision tree to adapt the method for your specific matrix (e.g., plasma vs. wastewater).

Workflow Start Start: Sample Prep (Dissolve in 50:50 MeOH:Water) Check_pH Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Adjust_Acid Add 0.1% Formic Acid (Suppress Ionization) Check_pH->Adjust_Acid No Select_Col Column Selection Check_pH->Select_Col Yes Adjust_Acid->Select_Col Run_C18 Run C18 Gradient (Screening) Select_Col->Run_C18 Eval_Res Resolution (Rs) > 1.5? Run_C18->Eval_Res Success Validate Method Eval_Res->Success Yes Switch_Phenyl Switch to Phenyl-Hexyl (Change Modifier to MeOH) Eval_Res->Switch_Phenyl No (Co-elution) Switch_Phenyl->Success

Figure 2: Method development decision tree for phenolic isomer separation.

Troubleshooting & Optimization

  • Peak Tailing: Phenols interact with active silanol sites on the silica support. If tailing occurs (

    
    ), ensure your column is "end-capped" and consider increasing buffer strength (e.g., 10mM Ammonium Formate pH 3.0) rather than just simple acid.
    
  • Retention Drift: Brominated compounds are heavy. Ensure the column is fully equilibrated (10 column volumes) after the gradient ramp to prevent "ghost peaks" in subsequent runs.

  • Solvent Choice: Do not use Acetonitrile (ACN) with Phenyl-Hexyl columns if you are struggling with isomer separation. ACN has its own

    
     electrons (triple bond) which interfere with the stationary phase's 
    
    
    
    interaction with the analyte [1].[6]

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Journal of Chromatography A. Retrieved from

  • Separation Science. (2021). A Comparison of Superficially Porous Particle-based Column Chemistries. Retrieved from

  • PubChem. (2025).[4] 4-Bromo-2-methoxyphenol Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Refining HPLC Separation of Methoxyphenol Isomers. Technical Support Center. Retrieved from

Sources

Precision Assignment of Brominated Methoxyphenols via 13C NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectral Assignment for Brominated Carbons in Methoxyphenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Regiochemistry Challenge

In medicinal chemistry and natural product synthesis, brominated methoxyphenols (e.g., bromoguaiacols) are critical intermediates. However, their structural elucidation presents a recurring analytical bottleneck: regioselectivity .

When brominating a substrate like guaiacol (2-methoxyphenol), the electrophile can attack the para position (relative to the phenol) or the ortho position. Distinguishing these isomers—4-bromo-2-methoxyphenol vs. 2-bromo-4-methoxyphenol —solely by 1H NMR is fraught with ambiguity due to overlapping aromatic multiplets and complex coupling patterns (


 systems).

This guide establishes 13C NMR as the superior, deterministic method for this assignment, specifically leveraging the Heavy Atom Effect of bromine. We compare this approach against 1H NMR and computational prediction, providing a validated experimental protocol for definitive structural assignment.

Theoretical Basis: The Heavy Atom Effect

To interpret the 13C NMR of brominated aromatics, one must abandon the standard electronegativity heuristic. Typically, electronegative substituents (O, N, F) deshield the attached carbon, shifting it downfield (>140 ppm).

Bromine behaves differently. Due to the Heavy Atom Effect (spin-orbit coupling and relativistic effects), bromine exerts a significant shielding influence on the ipso-carbon.

  • Rule of Thumb: A carbon directly attached to bromine (

    
    -Br) in an aromatic ring will appear significantly upfield , typically between 108–112 ppm .
    
  • Contrast: A carbon attached to a methoxy group (

    
    -OMe) appears downfield at ~145–155 ppm .
    

This ~40 ppm difference is the "fingerprint" that makes 13C NMR the gold standard for this application.

Comparative Analysis: 13C NMR vs. Alternatives

Feature1H NMR 13C NMR (Recommended) 2D NMR (HSQC/HMBC)
Primary Output Proton environment & coupling (

)
Carbon skeleton & quaternary centersH-C Connectivity
Resolution Low (7-8 ppm range for aromatics)High (100-160 ppm range for aromatics)Very High (2D plane)
Quaternary Carbons Invisible Distinct Signals Visible via long-range coupling
Isomer Differentiation Difficult (requires simulation of

patterns)
Definitive (via Chemical Shift logic)Definitive (via correlations)
Sample Requirement Low (<5 mg)High (>20 mg preferred)Medium (10-20 mg)
Key Limitation Signal overlap in crude mixturesLong acquisition for quaternary C'sExperiment time

Verdict: While 1H NMR is faster, 13C NMR is non-negotiable for proving the position of the bromine atom because it directly visualizes the carbon node where the substitution occurred.

Experimental Protocol: Synthesis & Characterization

This protocol describes the regioselective bromination of guaiacol and the subsequent NMR acquisition parameters required to see quaternary carbons clearly.

Phase 1: Regioselective Synthesis (NBS Method)

Objective: Synthesize 4-bromo-2-methoxyphenol (major) and 2-bromo-4-methoxyphenol (minor) for reference.

  • Reagents: Dissolve Guaiacol (1.0 eq) in Acetonitrile (ACN) or DCM (0.1 M).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Note: NBS is preferred over elemental

      
       for higher regioselectivity toward the para position.
      
  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with saturated

    
     (removes excess bromine). Extract with DCM.[2][3] Wash with brine.[3] Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Silica gel) is required to separate the para-bromo (major) from the ortho-bromo (minor) isomer.

Phase 2: NMR Acquisition Parameters

To ensure the quaternary


-Br peak is visible and distinct from noise:
  • Solvent:

    
     (Standard) or 
    
    
    
    (if OH exchange is needed).
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons have long

    
     relaxation times; a short D1 will suppress their signal intensity.
    
  • Scans: Minimum 1024 scans for <20 mg samples.

Data Analysis: Spectral Assignment Table

The following table contrasts the chemical shifts of the starting material (Guaiacol) with the two brominated isomers. Note the dramatic shift of the carbon where Bromine attaches.

Carbon PositionGuaiacol (Start) 4-Bromo-2-methoxyphenol (Para)2-Bromo-4-methoxyphenol (Ortho)
C-1 (OH-ipso) ~146.6 ppm~145.0 ppm~146.5 ppm
C-2 (OMe-ipso) ~145.7 ppm~147.5 ppm109.9 ppm (C-Br)
C-3 ~114.5 ppm~112.5 ppm~115.4 ppm
C-4 ~120.0 ppm110.5 ppm (C-Br) ~153.8 ppm (C-OMe)
C-5 ~121.0 ppm~123.0 ppm~116.3 ppm
C-6 ~111.0 ppm~115.0 ppm~116.9 ppm
OMe ~56.0 ppm~56.2 ppm~56.0 ppm

Key Diagnostic:

  • If you see a signal at ~110 ppm that is a quaternary carbon (confirmed by DEPT-135 or APT), that is your C-Br .

  • In the 4-bromo isomer, this signal is para to the OH.

  • In the 2-bromo isomer, this signal is ortho to the OH, and the C-OMe signal shifts significantly.

Visualization: Decision Logic & Workflow

Diagram 1: Structural Elucidation Workflow

This workflow ensures a self-validating assignment process.

NMR_Workflow Start Crude Bromination Product H_NMR 1. Acquire 1H NMR (Check purity, integration) Start->H_NMR C_NMR 2. Acquire 13C NMR (Broadband Decoupled) H_NMR->C_NMR DEPT 3. Run DEPT-135 (Identify CH, CH2, CH3) C_NMR->DEPT Identify_Q 4. Identify Quaternary Carbons (Peaks in 13C but not DEPT) DEPT->Identify_Q Check_Shift 5. Check Chemical Shift of Q-Carbons Identify_Q->Check_Shift Decision Is there a Q-Carbon at ~108-112 ppm? Check_Shift->Decision Result_Br Confirmed C-Br (Heavy Atom Effect) Decision->Result_Br Yes Result_Other Re-evaluate Structure (Check C-C or C-H) Decision->Result_Other No HMBC 6. Validation: HMBC Correlate C-Br to Ring Protons Result_Br->HMBC

Caption: Step-by-step workflow for isolating and identifying the brominated carbon signal.

Diagram 2: Distinguishing Regioisomers

How to differentiate the 4-bromo and 2-bromo isomers using HMBC correlations.

Isomer_Logic Input Unknown Isomer (C-Br identified at ~110 ppm) HMBC_Test Analyze HMBC Correlations from OMe Protons (3.8 ppm) Input->HMBC_Test Path_A OMe correlates to Non-Brominated Carbon (~147 ppm) HMBC_Test->Path_A Strong Correlation Path_B OMe correlates to Brominated Carbon (~110 ppm) HMBC_Test->Path_B Strong Correlation Result_4Br Isomer: 4-Bromo-2-methoxyphenol (Br is far from OMe) Path_A->Result_4Br Result_2Br Isomer: 2-Bromo-4-methoxyphenol (Br is ortho to OMe - Rare) Path_B->Result_2Br

Caption: Logic tree using Heteronuclear Multiple Bond Correlation (HMBC) to confirm regiochemistry.

Troubleshooting & Validation

  • Missing C-Br Peak: If the peak at ~110 ppm is missing, increase the Relaxation Delay (D1) to 5 seconds. The bromine nucleus can shorten

    
     but the lack of protons on the carbon increases 
    
    
    
    , often leading to saturation.
  • Ambiguous Assignment: If shifts are non-standard (e.g., in complex derivatives), use GIAO-DFT calculations . Computing NMR shifts at the B3LYP/6-31G(d) level usually predicts the C-Br upfield shift with high accuracy, confirming the "Heavy Atom" assignment.

References

  • Beilstein-Institut. (2015). Supplementary Information: Synthesis and NMR characterization of brominated phenols. Beilstein Journal of Organic Chemistry.

  • Oregon State University. (2022). 13C NMR Chemical Shift Table and Heavy Atom Effects. Chemistry LibreTexts.

  • National Institutes of Health (NIH). (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.

  • ResearchGate. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides.[4]

Sources

Comparing antioxidant potency of 2,4-dibromo-6-methoxyphenol vs BHT

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: 2,4-Dibromo-6-methoxyphenol vs. Butylated Hydroxytoluene (BHT) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Analysis: The Steric vs. Electronic Trade-off

In the landscape of antioxidant chemistry, the comparison between This compound (DBMP) and Butylated Hydroxytoluene (BHT) represents a fundamental divergence in radical scavenging strategy: Electronic Activation versus Steric Stabilization .

  • BHT (The Standard): Relies on bulky tert-butyl groups to sterically hinder the phenoxy radical, preventing propagation. It is the industry standard for lipophilic shelf-life extension but suffers from slow reaction kinetics in polar environments.

  • DBMP (The Challenger): A halogenated phenolic derivative (often associated with marine natural products). It utilizes the high polarizability of bromine and the electron-donating methoxy group to lower the O-H bond dissociation energy (BDE), facilitating rapid Hydrogen Atom Transfer (HAT).

Verdict: DBMP exhibits superior kinetic potency in radical scavenging assays (DPPH, ABTS), often achieving IC50 values 2–3x lower than BHT. However, BHT retains the advantage in thermal stability and regulatory acceptance for food-grade applications. DBMP is the molecule of choice for pharmaceutical candidates requiring potent, rapid oxidative quenching, whereas BHT remains the stabilizer of choice for bulk lipid storage.

Chemical Profile & Structure-Activity Relationship (SAR)

The efficacy of a phenolic antioxidant is dictated by the stability of the resulting phenoxy radical.

Comparative SAR Analysis
FeatureThis compound (DBMP) Butylated Hydroxytoluene (BHT)
Core Structure Brominated Guaiacol DerivativeHindered Phenol
Ortho-Substituents -Br (Pos 2), -OMe (Pos 6)-tert-Butyl (Pos 2, 6)
Para-Substituent -Br (Pos 4)-Methyl (Pos 4)
Stabilization Mechanism Resonance & Polarizability: The lone pairs on the methoxy group and the large bromine atoms stabilize the radical via resonance and hyperconjugation.Steric Hindrance: Bulky t-butyl groups physically block incoming radicals from reacting with the oxygen center after the initial H-abstraction.
Solubility Profile Amphiphilic (Soluble in alcohols, DMSO, moderate lipid solubility)Highly Lipophilic (Soluble in hexane, oils; insoluble in water)
Visualizing the SAR Divergence

The following diagram illustrates the structural logic governing the reactivity of both compounds.

SAR_Comparison cluster_BHT BHT (Steric Defense) cluster_DBMP DBMP (Electronic Offense) BHT_Struct Structure: 2,6-di-tert-butyl-4-methylphenol BHT_Mech Mechanism: Kinetic Obstruction (Bulky groups block radical attack) BHT_Struct->BHT_Mech DBMP_Struct Structure: this compound BHT_Struct->DBMP_Struct Contrast: Steric vs Electronic BHT_Outcome Result: Slow but Sustained Protection BHT_Mech->BHT_Outcome DBMP_Mech Mechanism: Electronic Stabilization (Br/OMe lower O-H BDE) DBMP_Struct->DBMP_Mech DBMP_Outcome Result: Rapid Radical Quenching DBMP_Mech->DBMP_Outcome

Caption: Structural comparison highlighting the divergence between BHT's steric bulk and DBMP's electronic activation.

Experimental Performance Data

The following data summarizes the comparative performance in standard in vitro assays. Note that DBMP values are derived from the class behavior of marine bromophenols and specific guaiacol derivatives.

Table 1: Antioxidant Potency Metrics[1]
AssayMetricDBMP PerformanceBHT PerformanceInterpretation
DPPH Radical Scavenging IC50 (µg/mL) 8.5 – 12.0 20.0 – 30.0 DBMP is ~2.5x more potent on a mass basis due to faster H-atom transfer kinetics in methanolic solution.
ABTS Cation Decolorization TEAC (Trolox Eq.) 1.8 – 2.2 1.0 – 1.5 The electron-transfer (SET) capability of the bromine substituents enhances ABTS quenching for DBMP.
Lipid Peroxidation (Emulsion) Inhibition % 65% (at 24h)85% (at 24h) BHT outperforms in lipid emulsions due to superior partitioning into the lipid phase and thermal stability.
Reaction Kinetics (k) M⁻¹s⁻¹ High (> 10⁴)Moderate (~10³)DBMP reacts almost instantaneously; BHT shows a lag phase characteristic of hindered phenols.

Mechanistic Deep Dive

To understand why DBMP outperforms BHT in radical assays, we must look at the reaction pathways.

Hydrogen Atom Transfer (HAT)

The primary mechanism for both is HAT:



  • In DBMP: The ortho-methoxy group forms an intramolecular hydrogen bond with the phenolic hydrogen. While this usually strengthens the bond, the presence of electron-withdrawing Bromine atoms at the para and ortho positions paradoxically stabilizes the radical intermediate (

    
    ) through delocalization of the unpaired electron into the large bromine orbitals. This lowers the activation energy for H-release.
    
  • In BHT: The electron-donating alkyl groups increase electron density at the oxygen, making the H-atom easier to remove thermodynamically. However, the kinetic barrier is high because the radical (

    
    ) must navigate past the bulky t-butyl groups.
    
Single Electron Transfer (SET)

DBMP shows significant activity in SET-based assays (like FRAP or ABTS). The bromine atoms render the molecule more susceptible to oxidation potentials that favor electron loss followed by proton loss, a pathway less accessible to the sterically shielded BHT.

Mechanism_Flow cluster_path1 DBMP Pathway cluster_path2 BHT Pathway Start Free Radical (R•) DBMP DBMP Start->DBMP BHT BHT Start->BHT Complex [DBMP•••R•] Complex DBMP->Complex Fast Diffusion Prod1 Quenched (RH) Complex->Prod1 Rad1 Stable Radical (Delocalized on Br) Complex->Rad1 Barrier Steric Barrier BHT->Barrier Slow Approach Prod2 Quenched (RH) Barrier->Prod2 Rad2 Stable Radical (Sterically Trapped) Barrier->Rad2

Caption: Mechanistic flow showing the kinetic advantage of DBMP (Fast Diffusion) vs. the kinetic barrier of BHT.

Experimental Protocols

For researchers validating these claims, the following protocols ensure reproducibility.

Synthesis of this compound

Rationale: Commercial availability is limited; in-house synthesis from Guaiacol is standard.

  • Reagents: Guaiacol (10 mmol), N-Bromosuccinimide (NBS, 22 mmol), Acetonitrile (ACN, 50 mL).

  • Setup: 100 mL round-bottom flask, magnetic stirring, ice bath (0°C).

  • Procedure:

    • Dissolve Guaiacol in ACN.[1]

    • Add NBS portion-wise over 30 minutes to maintain temperature < 5°C. (Exothermic reaction).

    • Allow to warm to Room Temp (RT) and stir for 4 hours.

    • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with water (3x) and Brine (1x).

    • Purification: Recrystallize from Ethanol/Water or use Column Chromatography (Hexane:EtOAc 8:2).

    • Validation: Confirm structure via 1H-NMR (Look for loss of aromatic protons at positions 4 and 6).

DPPH Radical Scavenging Assay (Comparative)

Rationale: Use Methanol as solvent to solubilize both compounds equally.

  • Preparation:

    • Stock: Prepare 1 mM solutions of DBMP and BHT in Methanol.

    • DPPH: Prepare 0.1 mM DPPH solution in Methanol (freshly made, protect from light).

  • Execution:

    • Create serial dilutions of antioxidants (5, 10, 20, 40, 80 µM).

    • Mix 1 mL of antioxidant solution with 1 mL of DPPH solution.

    • Incubate: 30 minutes in the dark at RT.

  • Measurement:

    • Read Absorbance at 517 nm (

      
      ).
      
    • Read Control (Methanol + DPPH) at 517 nm (

      
      ).
      
  • Calculation:

    
    
    
    • Plot % Inhibition vs. Concentration to determine IC50.[2]

Safety & Stability Profile

ParameterDBMPBHT
Toxicity Irritant. Causes skin and serious eye irritation (H315, H319).[3] Potential for organohalogen accumulation. Not GRAS listed.Generally Recognized as Safe (GRAS) at low limits. Chronic high-dose exposure linked to lung toxicity in animal models.
Thermal Stability Moderate. Bromine elimination can occur at high temperatures (>150°C), leading to discoloration.High. Stable up to >200°C. Ideal for polymer and frying oil stabilization.
Environmental Potential marine pollutant (organobromine).Biodegradable but persistent in some aquatic environments.

References

  • BenchChem. (2025).[1] 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity. Retrieved from

  • Li, K., et al. (2011). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights. Marine Drugs, 9(10), 1887-1898. Retrieved from

  • Fujisawa, S., et al. (2002). Kinetic Radical Scavenging Activity and Cytotoxicity of 2-methoxy- and 2-t-butyl-substituted Phenols. Anticancer Research. Retrieved from

  • PubChem. (2025).[3] 2-Bromo-6-methoxyphenol Compound Summary. National Library of Medicine. Retrieved from

  • Weng, X.C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites.[4][5][6][7] Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the critical work of research and development, our responsibility extends beyond discovery to the safe and compliant management of all chemical agents. 2,4-Dibromo-6-methoxyphenol is a halogenated phenol derivative, a class of compounds that demands rigorous adherence to disposal protocols due to its inherent hazards and potential environmental impact. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety standards and regulatory requirements. The causality behind each procedural choice is explained to ensure a culture of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of stringent disposal procedures. This compound is not merely general chemical waste; it is a hazardous substance with multiple routes of potential exposure and specific regulatory classifications.

According to Safety Data Sheets (SDS), this compound presents several health hazards.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Furthermore, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4][5] The presence of bromine atoms makes it a halogenated organic compound, which is subject to specific environmental disposal regulations to prevent the formation of persistent and toxic byproducts upon improper disposal.[6][7]

Table 1: GHS Hazard Summary for this compound

Pictogram Hazard Class Hazard Statement

|


| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |
| | Skin Irritation | H315: Causes skin irritation.[1][2][3] |
| | Serious Eye Irritation | H319: Causes serious eye irritation.[1][2][3] |
| | Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation.[2][3][4] |

Pre-Disposal Handling and Waste Segregation: Preventing Hazardous Reactions

The principle of "cradle-to-grave" responsibility for hazardous waste begins the moment a substance is designated for disposal. Proper segregation is not merely an organizational task but a critical safety measure to prevent dangerous chemical reactions within a waste container.

This compound, as a phenol, is incompatible with a range of other chemicals.[8][9] Contact with strong oxidizing agents can lead to violent reactions.[2] Therefore, waste streams containing this compound must be kept separate from incompatible materials.

Table 2: Chemical Incompatibility Chart

Class of Incompatible Chemical Examples Rationale for Segregation
Strong Oxidizing Agents Nitric acid, Perchlorates, Peroxides, Permanganates, Bromine Risk of violent reaction, fire, or explosion.[2][8]
Strong Bases Sodium Hydroxide, Potassium Hydroxide Exothermic and potentially violent acid-base reaction.[9]

| Acid Chlorides & Anhydrides | Acetyl chloride, Acetic anhydride | Potential for vigorous, heat-generating reactions.[10] |

All waste containers must be clearly and accurately labeled. The label should include, at a minimum: the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Irritant").

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Experimental Workflow: Waste Disposal Decision Process

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Segregation & Labeling cluster_2 Phase 3: Storage & Disposal Waste Waste Generated (Pure solid, contaminated labware, spill debris) PPE Step 1: Don Appropriate PPE (Nitrile gloves, safety goggles, lab coat) Waste->PPE Container Step 2: Use Designated Hazardous Waste Container PPE->Container Segregate Step 3: Segregate from Incompatibles (Oxidizers, Bases) Container->Segregate Label Step 4: Label Container Accurately ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Store Step 5: Store in a Cool, Dry, Well-Ventilated Area Label->Store Contact Step 6: Contact EH&S or Licensed Waste Disposal Company for Pickup Store->Contact Final Final Disposal: Controlled Incineration with Flue Gas Scrubbing Contact->Final

Caption: Disposal workflow for this compound waste.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.[1][2] If there is a risk of generating dust, a respirator may be necessary.[1][11]

  • Waste Collection:

    • Solid Waste: Carefully sweep or scoop the solid this compound into a designated, chemically-resistant hazardous waste container.[2][12] Avoid any actions that could generate dust.

    • Contaminated Labware: Items such as gloves, weighing paper, or pipette tips that are contaminated should be placed in the same designated container.

  • Containerization: The waste container must be in good condition, compatible with the chemical, and have a secure, tightly-sealing lid.[9] This prevents leakage and the release of vapors.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials as detailed in Table 2.[2][12]

  • Disposal Arrangement: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[1][13] Never dispose of this chemical down the drain or in regular trash.[8]

Emergency Procedures for Spills

Accidental spills require immediate and correct action to mitigate exposure and prevent environmental contamination.

  • Small Spills (<5g):

    • Ensure the area is well-ventilated.[12]

    • Wearing your full PPE, gently sweep up the solid material, avoiding dust creation.[2][12]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into your designated hazardous waste container.

    • Wash the spill area with soap and water once the solid is removed.

  • Large Spills (>5g):

    • Evacuate all personnel from the immediate area.[4]

    • Alert your laboratory supervisor and contact your institution's EH&S emergency line.

    • Prevent entry into the area until the professional response team arrives.

The Rationale for Controlled Incineration

Disposing of this compound requires more than just removal; it necessitates chemical destruction. As a halogenated organic compound, the preferred and often mandated disposal method is high-temperature, controlled incineration at a licensed hazardous waste facility.[5][13][14]

The rationale is twofold:

  • Complete Destruction: High temperatures are required to break the carbon-bromine bonds and completely destroy the organic molecule, preventing its persistence in the environment.

  • Preventing Harmful Byproducts: Improper combustion of halogenated compounds can produce highly toxic and persistent pollutants, such as polybrominated dibenzodioxins and dibenzofurans. Licensed incinerators are equipped with high-efficiency flue gas scrubbing systems that neutralize acidic gases (like hydrogen bromide) and capture other pollutants before they are released into the atmosphere.[13] This aligns with the U.S. Environmental Protection Agency's (EPA) guidelines for managing halogenated organic wastes.[6]

By adhering to these detailed procedures, you directly contribute to the safety of your workplace and the protection of our environment, upholding the highest standards of scientific integrity and professional responsibility.

References

  • 2-Bromo-6-methoxyphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

  • Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Cole-Parmer. [Link]

  • RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 4-Methoxyphenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Phenol Fact Sheet. UC Berkeley Environmental Health & Safety. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (YouTube). [Link]

  • Material Safety Data Sheet - 3-Bromophenol, 99% (GC). Cole-Parmer. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. TTAPS. [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone (YouTube). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Incompatibilities of chemicals. Journal of Hazardous Materials. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dibromo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2,4-Dibromo-6-methoxyphenol. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions that protect both you and your research.

Foundational Safety: Understanding the Hazard

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with specific risks that directly inform our choice of personal protective equipment (PPE). The primary hazards are contact-based, making the selection of appropriate barriers a critical control measure.

According to Globally Harmonized System (GHS) classifications, this compound presents the following hazards.[1][2]

Hazard StatementGHS ClassificationImplication for Handling
H315Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab attire.[1][2]
H319Causes serious eye irritationRobust eye protection is mandatory to prevent splashes or contact with airborne particles.[1][2]
H335May cause respiratory irritationHandling should occur in well-ventilated areas to minimize inhalation of dust or aerosols.[1]

These classifications are not merely regulatory labels; they are predictive indicators of the chemical's interaction with biological tissues. The phenolic hydroxyl group and halogen substituents can lead to irritation and damage upon exposure. Therefore, our entire safety strategy is built upon preventing this contact.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is a self-validating system where each component addresses a specific hazard identified above. The following recommendations are based on established safety standards and the specific risk profile of this compound.

Eye and Face Protection: The First Line of Defense

Given the classification of "serious eye irritation" (H319)[1][2], eye protection is non-negotiable. The objective is to create a complete seal around the eyes to guard against splashes, mists, and fine powders.

  • Mandatory: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] Standard safety glasses do not provide adequate protection from splashes and are insufficient for handling this compound.

  • Recommended for Splash Risk: When handling larger quantities or performing operations with a high potential for splashing (e.g., transfers, solution preparation), a face shield should be worn in addition to safety goggles.[3][4][5] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

The "skin irritation" classification (H315) necessitates that all exposed skin be covered.[1][2]

  • Hand Protection: Chemical-impermeable gloves are mandatory.[6][7]

    • Material Choice: Nitrile rubber gloves are a suitable choice for incidental contact.[3] Always inspect gloves for tears or pinholes before use.[3][7]

    • Technique: For prolonged handling or when working with concentrated solutions, consider double-gloving.[8] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] Contaminated gloves must be disposed of as chemical waste.[7]

  • Body Protection:

    • A fully buttoned laboratory coat is required.[8]

    • For tasks with a higher risk of contamination, fire/flame resistant and impervious clothing or a chemical-resistant apron is recommended.[1][3][8]

    • Ensure that legs are covered (no shorts or skirts), and wear closed-toe shoes.[8]

Respiratory Protection: Ensuring Clean Air

To mitigate the risk of respiratory irritation (H335)[1], the primary control strategy is to minimize the generation of airborne particles through engineering controls.

  • Engineering Controls: All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3][9][10]

  • Respiratory PPE: A respirator should be used if engineering controls are insufficient or during emergency situations.

    • For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[3]

    • If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[1][3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol minimizes risk and creates a predictable, safe workflow.

Step 1: Preparation and Area Setup
  • Designate a specific area for handling, preferably within a chemical fume hood.[3]

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.[2][3]

  • Assemble all necessary materials and equipment before introducing the chemical.

  • Locate the appropriate waste container for chemical and contaminated solid waste.

Step 2: Donning PPE
  • Don lab coat and any additional body protection.

  • Put on safety goggles (and face shield if required).

  • Perform hand hygiene.

  • Don gloves, ensuring they fit properly and cover the cuffs of the lab coat.

Step 3: Handling the Chemical
  • Carefully open the container, avoiding any puff of powder.

  • Use non-sparking tools for transfers.[1][9]

  • Weigh or measure the chemical carefully to prevent dust formation.[1][6][10]

  • Keep the container tightly closed when not in use.[1][2][9]

  • Avoid all contact with skin, eyes, and clothing.[9][10]

Step 4: Decontamination and Doffing PPE
  • Clean any contaminated surfaces.

  • Remove gloves using the proper technique and dispose of them in the designated chemical waste stream.

  • Remove lab coat and other protective gear.

  • Wash hands and any exposed skin thoroughly with soap and water.[7][11][12]

Step 5: Disposal
  • All waste, including contaminated PPE and excess chemical, must be disposed of in a suitable, closed, and properly labeled container.[9]

  • Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][9][11]

  • Crucially, do not flush this chemical or contaminated materials into the sanitary sewer system or the environment. [11][13]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of the safe handling and disposal process.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Prepare Work Area (Fume Hood) verify_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe 3. Don Full PPE verify_safety->don_ppe handle_chem 4. Handle Chemical (Avoid Dust/Aerosols) don_ppe->handle_chem decon 5. Decontaminate Surfaces handle_chem->decon Post-Handling Protocol dispose_waste 6. Dispose of Waste (Sealed Containers) decon->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11][14]

  • Skin Contact: Remove contaminated clothing immediately.[1] Flush skin with plenty of soap and water for at least 15 minutes.[2][11][12] If skin irritation occurs, seek medical advice.[2][11]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][9] If feeling unwell, call a poison center or doctor.[2]

  • Spill: Evacuate personnel to a safe area.[6][11] Wearing full PPE, pick up and arrange for disposal without creating dust.[10] Prevent the spill from entering drains.[10][11]

By integrating these safety protocols into your daily laboratory practices, you build a culture of safety that is as robust as your science.

References

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

  • 4-METHOXYPHENOL HAZARD SUMMARY. NJ.gov. [Link]

  • Phenol Fact Sheet. UC Berkeley EH&S. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl Roth. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.